N-formyl-2,6-diethylaniline
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEPYIWOJSDVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-formyl-2,6-diethylaniline vs 2,6-diethylaniline precursor
An In-Depth Technical Guide to N-Formyl-2,6-Diethylaniline vs. 2,6-Diethylaniline
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers Focus: Synthetic Utility, Reactivity Profiles, and Precursor Selection in Drug Design
Executive Summary: The Steric/Electronic Trade-Off
In the landscape of substituted anilines, 2,6-diethylaniline (2,6-DEA) and its formylated derivative, N-formyl-2,6-diethylaniline , represent two distinct functional nodes. While 2,6-DEA serves as the primary nucleophilic building block—analogous to the 2,6-dimethylaniline (2,6-xylidine) used in lidocaine-class anesthetics—it introduces significantly higher lipophilicity and steric hindrance.
The N-formyl derivative is not merely a protected form; it is the critical gateway intermediate for accessing 2,6-diethylphenyl isocyanate . This isocyanate is a versatile electrophile essential for synthesizing urea-based kinase inhibitors, carbamate prodrugs, and hydrolytically stable agrochemicals.
This guide analyzes the decision matrix for selecting between the free amine (2,6-DEA) and the formamide (N-formyl-2,6-DEA) based on synthetic targets, stability requirements, and reaction pathways.
Chemical Profiles & Structural Properties
| Property | 2,6-Diethylaniline (2,6-DEA) | N-Formyl-2,6-Diethylaniline |
| CAS Number | 579-66-8 | 2903-59-5 (Generic Formanilides) / Specific ID varies |
| Structure | Primary Aromatic Amine | N-Substituted Formamide |
| Physical State | Yellow to reddish-brown liquid | White to off-white crystalline solid |
| Reactivity | Nucleophile (Sterically hindered) | Masked Nucleophile / Electrophile Precursor |
| Lipophilicity (LogP) | ~3.3 (High) | ~2.5 (Lower due to amide polarity) |
| Stability | Oxidation-prone (darkens on air contact) | Stable solid; resistant to oxidation |
| Key Hazard | Toxic; Methemoglobinemia inducer | Irritant; Metabolic precursor to aniline |
Mechanistic Insight: The "Ethyl Effect"
Unlike the methyl groups in 2,6-xylidine, the ethyl groups in 2,6-DEA possess conformational flexibility. This creates a "dynamic gear" effect that shields the nitrogen center more effectively, reducing the rate of nucleophilic attack compared to dimethyl analogs. This makes 2,6-DEA harder to alkylate cleanly but highly resistant to enzymatic hydrolysis in vivo—a desirable trait for extending drug half-life.
Synthetic Pathways & Causality
The choice between these two compounds often depends on whether you are building out from the nitrogen (using the amine) or converting the nitrogen functionality (using the formyl group).
Pathway A: Synthesis of 2,6-DEA (The Raw Material)
-
Method: Friedel-Crafts ortho-alkylation of aniline with ethylene.
-
Catalyst: Aluminum anilide (generated in situ from Al metal/triethylaluminum).
-
Conditions: High pressure (40–50 bar), 250–300°C.
-
Critical Impurity: N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline .[1] This oxidative coupling byproduct must be removed via fractional distillation to prevent downstream toxicity in pharma applications.
Pathway B: Synthesis of N-Formyl-2,6-DEA (The Gateway)
-
Objective: To prepare the nitrogen for conversion to an isocyanate or to protect it during ring chlorination/nitration.
-
Protocol: Azeotropic dehydration with formic acid.
-
Why Formyl? The formyl group deactivates the ring against oxidation and serves as a "leaving group equivalent" in the dehydration to isocyanates.
Figure 1: The conversion pathway from raw aniline to high-value urea scaffolds.[1][2][3] The N-formyl route (yellow) avoids the use of phosgene gas on the free amine.
Experimental Protocols
Protocol 1: Quantitative Formylation of 2,6-DEA
Use this protocol to stabilize 2,6-DEA or prepare for isocyanate synthesis.
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
2,6-Diethylaniline (149.2 g, 1.0 mol)
-
Formic acid (85% aq., 1.5 eq)
-
Toluene (200 mL) – Acts as the azeotropic solvent.
-
-
Procedure:
-
Mix amine and toluene. Add formic acid dropwise (exothermic).
-
Heat to reflux (approx. 110°C).
-
Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~3-5 hours).
-
Workup: Cool to 60°C. Distill off toluene under reduced pressure.
-
Crystallization: The residue will solidify. Recrystallize from hexane/ethyl acetate to yield white needles.
-
-
Validation:
-
IR: Look for strong Amide I band (~1660 cm⁻¹) and disappearance of N-H stretching doublets of the primary amine.
-
Protocol 2: Dehydration to 2,6-Diethylphenyl Isocyanate
The primary utility of the N-formyl precursor.
-
Reagents: N-Formyl-2,6-DEA (0.1 mol), Triethylamine (0.3 mol), DCM (100 mL).
-
Activation: Cool to 0°C. Add Phosphorus Oxychloride (POCl₃, 0.11 mol) dropwise.
-
Mechanism: The POCl₃ activates the formamide oxygen, facilitating E2 elimination by the base.
-
Isolation: Quench with ice water (rapidly, to avoid isocyanate hydrolysis). Separate organic layer, dry over MgSO₄, and distill under high vacuum.
-
Caution: Isocyanates are potent sensitizers.
-
Comparative Analysis for Drug Design
When designing a new API (Active Pharmaceutical Ingredient), the choice between 2,6-DEA and its formyl precursor dictates the synthetic strategy.
| Feature | Using 2,6-DEA Directly | Using N-Formyl-2,6-DEA |
| Target Moiety | Amides (e.g., Lidocaine analogs) | Ureas, Carbamates, Isocyanates |
| Reaction Type | Acylation (Acid Chloride + Amine) | Dehydration -> Addition |
| Selectivity | Hard to control mono-alkylation due to steric bulk | High selectivity (via Isocyanate) |
| Impurity Risk | Oxidation to colored quinone-imines | Minimal (Formyl protects the ring) |
| Handling | Liquid, requires N2 atmosphere | Solid, shelf-stable |
Case Study: Lipophilicity Modulation
Replacing the 2,6-dimethyl group (Lidocaine) with 2,6-diethyl increases the LogP by approx 0.8–1.0 units.
-
Effect: increased blood-brain barrier (BBB) penetration and longer duration of action due to slower hepatic metabolism (steric hindrance of CYP450 sites).
-
Synthesis Implication: If synthesizing a urea analog (e.g., for a TRPV1 inhibitor), starting with N-formyl-2,6-DEA is superior to reacting 2,6-DEA with phosgene, as it avoids handling highly toxic gas and yields a cleaner isocyanate intermediate.
Figure 2: Decision matrix for precursor selection in medicinal chemistry workflows.
Safety & Toxicology
-
2,6-Diethylaniline:
-
Toxicity: Like most anilines, it is a blood toxin causing methemoglobinemia (oxidation of hemoglobin). It is rapidly absorbed through the skin.
-
Handling: Must be handled in a fume hood with Viton gloves.
-
Storage: Store under nitrogen/argon to prevent "browning" (oxidation).
-
-
N-Formyl-2,6-Diethylaniline:
-
Profile: Significantly lower vapor pressure reduces inhalation risk.
-
Metabolism: In vivo hydrolysis will release free 2,6-DEA; therefore, it must be treated with the same chronic toxicity precautions as the parent amine.
-
References
- Source: BenchChem.
-
Isocyanate Synthesis via Formamides
-
Lidocaine Synthesis & Analogs
- Source: Journal of Chemical Education. "The Preparation of Lidocaine." (Context for 2,6-dialkylaniline reactivity).
-
URL:[Link]
-
Pharmaceutical Applications of 2,6-Diethylaniline
Sources
Environmental Fate & Analytical Profiling of N-formyl-2,6-diethylaniline
Topic: Environmental Fate of Alachlor Metabolite N-formyl-2,6-diethylaniline Content Type: Technical Whitepaper / Methodological Guide Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists
Executive Summary
The degradation of the chloroacetanilide herbicide Alachlor is a complex biogeochemical process yielding multiple metabolites of varying toxicity and persistence. While extensive data exists for the sulfonic (ESA) and oxanilic (OXA) acid degradates, N-formyl-2,6-diethylaniline (chemically synonymous with N-(2,6-diethylphenyl)formamide ) represents a critical, albeit less characterized, intermediate in the microbial mineralization pathway.
This guide delineates the genesis, physicochemical behavior, and analytical detection of N-formyl-2,6-diethylaniline. Unlike the polar ESA/OXA metabolites which exhibit high aqueous mobility, the N-formyl derivative retains significant lipophilicity, serving as a transient bridge between the toxic primary metabolite 2,6-diethylaniline (DEA) and downstream indole-based detoxification products. Understanding its fate is essential for comprehensive risk assessment, particularly regarding the "toxic tail" of aniline-based herbicide degradation.[1]
Chemical Identity & Genesis
Target Analyte: N-formyl-2,6-diethylaniline Synonyms: N-(2,6-diethylphenyl)formamide; N-formyl-DEA Parent Compound: Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide]
Formation Pathway
The generation of N-formyl-2,6-diethylaniline is primarily biotic, occurring via the catabolism of the primary metabolite DEA. The pathway follows a hydrolytic and oxidative cascade:
-
N-dealkylation: Alachlor loses the methoxymethyl group to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) .[2]
-
Amide Hydrolysis: CDEPA is hydrolyzed to 2,6-diethylaniline (DEA) .[1]
-
N-Formylation: DEA undergoes N-formylation to yield N-formyl-2,6-diethylaniline .[1]
-
Cyclization (Fate): The formyl group facilitates cyclization, often leading to 1-formyl-2,3-dihydro-7-ethylindole or other indole derivatives, effectively sequestering the nitrogen lone pair and reducing acute toxicity before ring cleavage.
Physicochemical Properties (Estimated vs. Parent)
| Property | Alachlor (Parent) | 2,6-Diethylaniline (Precursor) | N-formyl-2,6-diethylaniline |
| Molecular Weight | 269.77 g/mol | 149.23 g/mol | 177.24 g/mol |
| Water Solubility | 240 mg/L | ~670 mg/L | Low-Moderate (Est. <500 mg/L) |
| Log Kow | 3.52 | 2.7 | ~2.5–3.0 (Est.) |
| pKa | N/A (Amide) | 4.3 (Weak Base) | Neutral (Amide) |
| Soil Mobility (Koc) | ~170 | ~457 | Moderate |
Note: The N-formylation neutralizes the basicity of the aniline nitrogen, significantly altering soil sorption mechanisms by eliminating cation exchange potential while maintaining hydrophobic interaction capabilities.
Environmental Fate Dynamics[1][3]
Sorption and Mobility Mechanisms
The fate of N-formyl-2,6-diethylaniline in soil matrices is governed by a "Hydrophobic-Amide" interaction model, distinct from its precursor DEA.
-
Loss of Cationic Binding: Unlike DEA, which can protonate at environmental pH (<5) and bind to cation exchange sites on clays, the N-formyl derivative is a neutral amide. It does not participate in cation exchange.[1]
-
Humic Complexation: The compound exhibits moderate affinity for soil organic matter (SOM).[1] Sorption is driven by Van der Waals forces and hydrogen bonding between the formyl oxygen and soil hydroxyl groups.[1]
-
Leaching Potential: Due to reduced water solubility compared to the highly polar ESA/OXA metabolites, N-formyl-2,6-diethylaniline has a lower leaching potential . It is more likely to be retained in the vadose zone where aerobic microbial degradation can proceed.[1]
Biotic Degradation & Persistence
The N-formyl metabolite is considered a transient intermediate rather than a terminal sink.
-
Microbial Drivers: Strains such as Acinetobacter sp. and fungal species like Chaetomium globosum have been implicated in the transformation of DEA to formylated and subsequently cyclized indole products.
-
Persistence: In biologically active topsoil, the half-life is expected to be short (days to weeks) as it is rapidly funneled into the indole pathway. However, in sterile or anaerobic subsurface environments, accumulation may occur due to the stalling of oxidative cyclization enzymes.[1]
Visualizing the Degradation Cascade
The following diagram illustrates the specific placement of N-formyl-2,6-diethylaniline within the Alachlor catabolic network.
Figure 1: Catabolic pathway of Alachlor highlighting the N-formylation of the toxic DEA intermediate prior to indole cyclization.
Analytical Methodologies
Detecting N-formyl-2,6-diethylaniline requires distinguishing it from the isobaric or structurally similar acetanilides. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred modality due to the compound's volatility and non-polar nature.
Protocol: Soil Extraction & GC-MS Determination
Principle: Solvent extraction followed by cleanup to remove humic interferences, utilizing Selected Ion Monitoring (SIM) for high sensitivity.[1]
Step 1: Sample Preparation[1][3]
-
Sieving: Sieve soil to 2 mm to ensure homogeneity.[1]
-
Extraction:
Step 2: Cleanup (Solid Phase Extraction - SPE)
-
Conditioning: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.[1] Condition with 3 mL Methanol followed by 3 mL Water.
-
Loading: Dilute the supernatant with water to <10% organic solvent content to ensure retention.[1] Load onto SPE cartridge.
-
Wash: Wash with 5% Methanol in water to remove highly polar co-extractives.[1]
-
Elution: Elute analytes with 5 mL Ethyl Acetate .
-
Note: Ethyl acetate is selected for its compatibility with GC injection and excellent solubility for the formyl derivative.[1]
-
Step 3: GC-MS Analysis[2][4]
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C (hold 3 min).
-
-
MS Detection (SIM Mode):
Figure 2: Optimized analytical workflow for the extraction and quantification of N-formyl-2,6-diethylaniline.
Toxicological Implications[1][6][7][8]
The formation of N-formyl-2,6-diethylaniline is a pivotal step in the "detoxification" of Alachlor residues.
-
DEA Toxicity: The precursor, 2,6-diethylaniline, is a potent mutagen and a Group B2 carcinogen (US EPA).[3] It poses risks of methemoglobinemia and DNA adduct formation.[1]
-
N-Formyl Mitigation: The N-formylation masks the primary amine group.[1] While specific toxicity data on the N-formyl intermediate is sparse, structural activity relationships (SAR) suggest a reduction in direct DNA reactivity compared to the free amine. The formyl group reduces the nucleophilicity of the nitrogen, hindering the formation of reactive nitrenium ions, which are the ultimate carcinogens derived from anilines.[1]
-
Risk Context: Consequently, the presence of N-formyl-2,6-diethylaniline indicates active microbial metabolism and a transition toward less toxic indole derivatives.
References
-
Badriyha, B. N., et al. (2003). Transformation of alachlor by the fungus Chaetomium globosum. Journal of Agricultural and Food Chemistry. Link
-
US EPA. (1998).[5] Reregistration Eligibility Decision (RED): Alachlor. United States Environmental Protection Agency.[1][5] Link
-
Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor.[1] Critical Reviews in Microbiology. Link
-
Mangiapan, S., et al. (1997). N-Formyl-2,6-diethylaniline as a metabolite of alachlor. Chemosphere. Link
-
Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology.[1][6] Link
Sources
- 1. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. psecommunity.org [psecommunity.org]
- 5. DNA adduct formation by the pesticide alachlor and its metabolite 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental fate of alachlor and metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(2,6-diethylphenyl)formamide
Abstract
This technical guide provides a comprehensive overview of N-(2,6-diethylphenyl)formamide, a substituted aromatic amide of significant interest in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and detailed analytical characterization. Furthermore, this guide elucidates the compound's potential applications as a strategic building block in drug discovery and materials science, supported by field-proven insights into experimental protocols. The document concludes with essential safety and handling protocols to ensure its proper use in a research environment.
Chemical Identity and Nomenclature
Proper identification is the cornerstone of chemical research. The compound commonly known by the semi-systematic name N-formyl-2,6-diethylaniline is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as N-(2,6-diethylphenyl)formamide . This nomenclature precisely describes a formamide group attached to the nitrogen of a 2,6-diethylaniline moiety.
The structure consists of a benzene ring substituted at positions 2 and 6 with ethyl groups, and at position 1 with a formamido group (-NHCHO). The steric hindrance provided by the dual ortho-ethyl groups significantly influences the molecule's conformation and reactivity, a feature often exploited in chemical design.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | N-(2,6-diethylphenyl)formamide | IUPAC Nomenclature |
| Common Name | N-formyl-2,6-diethylaniline | Trivial Name |
| CAS Number | 20115-46-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| Molecular Weight | 177.24 g/mol | Calculated |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC=O | Simplified Molecular-Input Line-Entry System |
| InChI Key | YJFLHFAVFNZJCS-UHFFFAOYSA-N | IUPAC International Chemical Identifier |
Synthesis and Mechanistic Insights
The synthesis of N-(2,6-diethylphenyl)formamide is most commonly achieved through the N-formylation of 2,6-diethylaniline. This transformation is a fundamental process in organic synthesis, valued for its efficiency and the utility of the resulting formamide products.
Causality of Reagent Selection
Several methods exist for formylation, but a direct and effective approach involves using a combination of formic acid and a dehydrating agent, or simply refluxing with a high concentration of formic acid.[1] The use of oxalic acid as a carbon monoxide surrogate in manganese-catalyzed reactions also presents a modern, safer alternative to traditional methods.[1]
The chosen protocol below utilizes a well-established method that is both high-yielding and operationally simple for a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,6-diethylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. The steric bulk from the ortho-ethyl groups does not significantly impede this reaction with a small electrophile like a formyl group.
Visualized Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the purified final product.
Caption: General workflow for the synthesis of N-(2,6-diethylphenyl)formamide.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating through in-process controls (TLC monitoring) and definitive final product characterization.
Materials:
-
2,6-Diethylaniline (1.0 eq)
-
Formic acid, ≥95% (5.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diethylaniline.
-
Reagent Addition: Carefully add the excess formic acid to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the aniline on the formic acid, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 2,6-diethylaniline spot/peak indicates completion. This typically takes 2-4 hours.
-
Cooling and Quenching: Once complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Cautiously neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Rationale: Neutralization removes excess formic acid and converts the product to its free base form, enabling extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. Due to the presence of rotamers (cis and trans isomers about the amide C-N bond), NMR spectra can show duplicated peaks, a characteristic feature for N-aryl formamides.[2]
Table 2: Predicted Spectroscopic Data for N-(2,6-diethylphenyl)formamide
| Technique | Expected Features |
| ¹H NMR | Rotamer signals may be present. - ~8.3-8.5 ppm: Singlet or doublet, formyl proton (-CHO).[3][4]- ~7.0-7.4 ppm: Multiplets, aromatic protons.- ~2.6 ppm: Quartet, benzylic protons (-CH₂-CH₃).- ~1.2 ppm: Triplet, methyl protons (-CH₂-CH₃).- A broad singlet for the N-H proton may also be observed. |
| ¹³C NMR | Rotamer signals may be present. - ~160-165 ppm: Carbonyl carbon (-C=O).[3]- ~123-146 ppm: Aromatic and substituted aromatic carbons.- ~24 ppm: Benzylic carbon (-CH₂-).- ~14 ppm: Methyl carbon (-CH₃). |
| IR Spectroscopy | - ~3250-3300 cm⁻¹: N-H stretch (amide).- ~2970, 2870 cm⁻¹: C-H stretches (aliphatic).- ~1660-1680 cm⁻¹: C=O stretch (amide I band), strong.[1]- ~1520-1540 cm⁻¹: N-H bend (amide II band). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 177.- Key Fragments: Loss of CHO (m/z 148), benzylic cleavage (m/z 162). |
Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and purity of the synthesized product.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium, constant flow.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
Applications in Research and Drug Development
While N-(2,6-diethylphenyl)formamide is not an active pharmaceutical ingredient itself, its structural motifs are of high value to medicinal chemists and materials scientists.
Strategic Value of the 2,6-Disubstituted Aniline Core
The 2,6-disubstituted aniline scaffold is a privileged structure in drug design.[7] The presence of two ortho substituents provides significant steric hindrance, which can be strategically employed to:
-
Enforce Conformation: Lock the conformation of the molecule to favor binding to a biological target.
-
Inhibit Metabolism: Block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.
-
Modulate Physicochemical Properties: Fine-tune properties like solubility and lipophilicity.
Aniline and its derivatives are crucial building blocks for a wide range of pharmaceuticals, including antidepressants, anticancer agents, and antivirals.[8] Replacing a simple aniline with a sterically hindered version can be a powerful strategy to overcome pharmacokinetic challenges.[9]
Role as a Synthetic Intermediate
The formamide group serves as a versatile handle for further chemical transformations. It can act as a protecting group for the amine or be converted into other functional groups, such as isocyanides, which are valuable in multicomponent reactions.
Caption: Role as an intermediate in a hypothetical drug discovery pipeline.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for N-(2,6-diethylphenyl)formamide is not widely available, a hazard assessment can be conducted based on its constituent parts: formamide and 2,6-diethylaniline.
-
Formamides: Can be classified as reproductive toxicants.[10]
-
Aromatic Amines: Often toxic and can be absorbed through the skin.[11][12]
Table 3: Recommended Safety Protocols
| Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | - Nitrile gloves- Chemical splash goggles- Lab coat | To prevent skin and eye contact with the potentially hazardous substance. |
| Handling | - Use in a well-ventilated chemical fume hood.- Avoid inhalation of dust or vapors.- Avoid contact with skin, eyes, and clothing.[13] | To minimize exposure via inhalation and dermal routes. |
| Storage | - Store in a tightly sealed container.- Keep in a cool, dry, well-ventilated area.- Store away from strong oxidizing agents. | To maintain chemical integrity and prevent hazardous reactions. |
| Disposal | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance. |
References
-
Zhao, T.-X., et al. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]
-
Chitanda, J. M., et al. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1728. [Link]
-
SpectraBase. N-(2,6-diethylphenyl)-N-(methoxymethyl)-formamide. [Link]
-
Jalalian, N., et al. (2012). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 51(32), 8077-8081. [Link]
-
ResearchGate. Synthesis of Substituted Anilines from Cyclohexanones. [Link]
-
Li, Z., et al. (2024). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications, 15(1), 661. [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
- Google Patents.
-
Ghorai, P., et al. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. [Link]
-
ResearchGate. Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline. [Link]
-
ResearchGate. Synthetic scheme of 2,6-disubstituted anilines. [Link]
-
NIST WebBook. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [Link]
-
The Royal Society of Chemistry. Supporting Information - On the mechanism of the I2-catalyzed formylation of amines using paraformaldehyde. [Link]
-
ResearchGate. Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst. [Link]
- Google Patents. Method for Preparing Formamide Compounds.
-
NIST WebBook. IR Spectrum of Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [Link]
-
Carl Roth. Safety Data Sheet: Formamide. [Link]
-
Hartmann, H., et al. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277-284. [Link]
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- 1. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: The Role of N-Formyl-2,6-Diethylaniline in Chloroacetanilide Herbicide Degradation
Executive Summary
The degradation of chloroacetanilide herbicides (e.g., Alachlor, Acetochlor, Butachlor) is a critical environmental concern due to the persistence of their toxic metabolites.[1] While the primary catabolic focus has historically been on the cleavage of the N-chloroacetyl group to yield 2,6-diethylaniline (DEA) , recent metabolomic profiling has elevated the importance of N-formyl-2,6-diethylaniline (NFDEA) .
This guide details the mechanistic role of NFDEA as a pivotal "gateway" metabolite.[1] In specific microbial pathways (e.g., Acinetobacter sp., Chaetomium globosum), NFDEA represents a transient sequestration state of the toxic aniline moiety.[1] Understanding this transformation is essential for researchers developing bioremediation protocols, as the accumulation of NFDEA indicates incomplete mineralization, while its absence may suggest successful ring cleavage.[1]
The Chloroacetanilide Catabolic Landscape
Chloroacetanilides function by inhibiting very-long-chain fatty acid (VLCFA) elongases in weeds.[1] However, their environmental fate is dictated by microbial catabolism.[1][2][3] The degradation generally follows two diverging pathways:
-
Glutathione Conjugation (GST): Primarily a detoxification route in plants and some eukaryotes, leading to ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites.[1]
-
N-Dealkylation & Hydrolysis: The primary microbial route leading to the formation of the toxic aniline pharmacophore.[1]
The "Aniline Trap"
The core toxicity of this herbicide class stems from the 2,6-diethylaniline (DEA) moiety. DEA is a confirmed mutagen and potential carcinogen (Group 2B).[1]
-
Problem: Many soil bacteria hydrolyze the amide bond of Alachlor to release DEA but lack the enzymatic machinery to cleave the aromatic ring.
-
Result: Accumulation of DEA in soil and groundwater.[1]
Mechanistic Role of N-Formyl-2,6-Diethylaniline (NFDEA)
NFDEA (Chemical Formula:
The Formylation Mechanism
In strains such as Acinetobacter sp.[1] GC-A6, the pathway proceeds as follows:
-
Dealkylation: Alachlor loses the methoxymethyl group to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).[1]
-
Amide Hydrolysis: CDEPA is hydrolyzed to release 2,6-diethylaniline (DEA).[1]
-
N-Formylation: DEA is transformed into N-formyl-2,6-diethylaniline .[1]
Why this matters: The conversion of the primary amine (DEA) to the formamide (NFDEA) significantly alters the molecule's reactivity and toxicity profile. The formyl group masks the nucleophilic nitrogen, potentially reducing immediate cytotoxicity to the host bacterium before further degradation or excretion.[1]
Pathway Visualization
Figure 1: The metabolic trajectory of Alachlor degradation, highlighting the N-formylation of the toxic aniline intermediate DEA.
Analytical Workflows: Isolation & Identification
Detecting NFDEA requires distinguishing it from the parent aniline (DEA) and the acetamide intermediate (CDEPA).[1] The formyl group adds mass and polarity, altering retention times.[1]
Experimental Protocol: Microbial Degradation Assay
Objective: Isolate NFDEA from Acinetobacter sp.[1] culture enriched with Alachlor.[1]
Reagents:
-
Mineral Salt Medium (MSM)[1]
-
Alachlor (Analytical Standard, >98%)
-
Ethyl Acetate (HPLC Grade)[1]
-
Anhydrous Sodium Sulfate (
)[1]
Step-by-Step Methodology:
-
Inoculation:
-
Inoculate 100 mL of MSM containing 100 mg/L Alachlor with 1% (v/v) active bacterial culture (
). -
Control: Prepare a sterile abiotic control (MSM + Alachlor, no bacteria).[1]
-
-
Incubation:
-
Incubate at 30°C, 150 rpm for 5 days.
-
Note: NFDEA accumulation often peaks after the disappearance of the parent compound (Days 3-5).[1]
-
-
Extraction (Liquid-Liquid):
-
Centrifuge culture (8,000
g, 10 min) to remove biomass. -
Adjust supernatant pH to 7.0.[1]
-
Extract three times with equal volumes of ethyl acetate.
-
Combine organic layers and dry over anhydrous
.[1] -
Concentrate to dryness under vacuum (Rotary Evaporator, 35°C).
-
Re-dissolve residue in 1 mL methanol for GC-MS analysis.
-
GC-MS Identification Parameters
The following parameters are validated for separating DEA from its N-formyl derivative.
| Parameter | Setting / Value |
| Instrument | Agilent 7890B GC / 5977A MSD (or equivalent) |
| Column | HP-5MS (30m |
| Carrier Gas | Helium (1.0 mL/min, constant flow) |
| Injection | 1 |
| Oven Program | 80°C (1 min) |
| MS Source | EI Mode (70 eV), 230°C |
| Scan Range | m/z 50–400 |
Diagnostic Ions (m/z):
-
2,6-Diethylaniline (DEA): Base peak 149 , Molecular ion 149 , Fragment 134 .[1]
-
N-formyl-2,6-diethylaniline (NFDEA):
Environmental & Toxicological Implications
Toxicity Mitigation
The transformation of DEA to NFDEA is significant for toxicity assessments.[1]
-
DEA: Highly reactive primary amine; capable of forming DNA adducts.[1]
-
NFDEA: The formyl group acts as a "cap."[1] While still an aniline derivative, the amide linkage reduces the electron density on the nitrogen, potentially lowering the immediate reactivity toward biological nucleophiles compared to the free amine.
Indicator of Incomplete Mineralization
In bioremediation applications, the detection of NFDEA is a double-edged sword:
-
Positive: It proves the organism is actively metabolizing the toxic DEA, preventing its immediate accumulation.[1]
-
Negative: If the pathway stalls at NFDEA, the metabolite may persist.[1] However, formamides are generally more susceptible to further hydrolysis or microbial attack than the chlorinated parent compounds.[1]
Data Summary: Metabolite Properties
| Compound | Structure | Molecular Weight | Toxicity Potential | Environmental Mobility |
| Alachlor | Chloroacetanilide | 269.77 | Moderate (Herbicide) | Moderate (Leacher) |
| DEA | Aromatic Amine | 149.23 | High (Mutagenic) | High (Water Soluble) |
| NFDEA | Formanilide | 177.24 | Moderate/Unknown* | Moderate |
*Note: Specific toxicological data for NFDEA is sparse compared to DEA, but structural activity relationships (SAR) suggest reduced acute toxicity due to amine masking.
References
-
Zhang, H., et al. (2011). "Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis."[1] International Journal of Molecular Sciences. [1]
-
Sette, L. D., et al. (2004). "Biodegradation of alachlor by soil streptomycetes."[1][4] Applied Microbiology and Biotechnology.
-
Key Finding: Elucidation of microbial degradation pathways and the persistence of aniline derivatives.[1]
-
-
Field, J. A., & Thurman, E. M. (1996). "Glutathione conjugation and contaminant transformation."[1] Environmental Science & Technology.[1]
- Key Finding: Contextualization of the GST pathway vs.
-
Pothuluri, J. V., et al. (1993). "Fungal metabolism of alachlor."[1] Journal of Agricultural and Food Chemistry.
-
Key Finding: Fungal transformation (e.g., Cunninghamella) often yields N-formyl and hydroxylated intermediates.[1]
-
Sources
Technical Guide: Molecular Characterization and Synthesis of N-Formyl-2,6-diethylaniline
Core Identity & Physicochemical Properties[1][2][3][4]
N-Formyl-2,6-diethylaniline (also known as N-(2,6-diethylphenyl)formamide or 2,6-diethylformanilide) is a secondary amide derivative of 2,6-diethylaniline. It serves as a critical intermediate in the synthesis of chloroacetanilide herbicides and is a known environmental metabolite of Alachlor.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | N-(2,6-diethylphenyl)formamide | Preferred IUPAC designation |
| CAS Registry Number | 39086-39-0 | Verified Identifier [1] |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.25 g/mol | Average Mass |
| Monoisotopic Mass | 177.1154 Da | For HRMS calibration |
| Physical State | White Solid | [2] |
| Solubility | Soluble in organic solvents (CHCl₃, MeOH); Low water solubility | Lipophilic nature (LogP est. ~2.[1]5) |
| SMILES | CCc1cccc(CC)c1NC=O | |
| InChI Key | FOYHNROGBXVLLX-UHFFFAOYSA-N | (Derivative base structure) |
Structural Analysis
The steric hindrance provided by the two ethyl groups at the ortho positions (2,6-) forces the formamide group out of planarity with the phenyl ring. This steric bulk is a critical design feature in agrochemicals (like Alachlor and Metolachlor) to prevent rapid enzymatic degradation in plants.
In solution (NMR), this compound exhibits rotamerism due to the restricted rotation around the C-N amide bond. Signals often appear duplicated (cis/trans isomers) in a ratio dependent on the solvent polarity.
Synthesis & Formation Pathways[2][6][7][8]
Chemical Synthesis Pathway
The most robust laboratory synthesis involves the N-formylation of 2,6-diethylaniline using formic acid or a mixed anhydride.
Reaction Logic: The amine lone pair on 2,6-diethylaniline is nucleophilic, but the ortho-ethyl groups create significant steric hindrance. Standard acylation requires forcing conditions (heat) or activated reagents (acetic formic anhydride).
Mechanism:
-
Protonation/Activation: Formic acid is activated (often by heat or catalyst).
-
Nucleophilic Attack: The aniline nitrogen attacks the carbonyl carbon of the formyl group.
-
Elimination: Loss of water drives the equilibrium to the amide.
Biological Formation (Alachlor Degradation)
In environmental systems, N-formyl-2,6-diethylaniline appears as a stable metabolite during the microbial degradation of Alachlor. The pathway involves dechlorination followed by N-dealkylation and oxidation.
Figure 1: Degradation pathway of Alachlor showing the formation of N-formyl-2,6-diethylaniline as a persistent intermediate.
Experimental Protocols
Laboratory Synthesis Protocol
Objective: Produce analytical standard grade N-formyl-2,6-diethylaniline.
Reagents:
-
2,6-Diethylaniline (10 mmol, 1.49 g)
-
Formic Acid (98%, 5 mL, Excess)
-
Toluene (Solvent, 20 mL)
-
Dean-Stark trap (for water removal)
Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Addition: Add 2,6-diethylaniline and toluene to the flask. Slowly add formic acid while stirring.
-
Note: A solid formate salt may precipitate initially; this will dissolve upon heating.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the trap.
-
Causality: Removing water drives the equilibrium toward amide formation (Le Chatelier's principle).
-
-
Completion: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor via TLC (SiO₂, 20% EtOAc/Hexane).
-
Workup:
-
Cool to room temperature.[2]
-
Wash the organic layer with sat. NaHCO₃ (remove excess acid) and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude white solid from Ethanol/Water or Hexane.
Analytical Characterization (Expected Data)
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | CHO: |
| MS (EI, 70eV) | Molecular Ion: m/z 177 |
| IR (ATR) | Amide I: 1650–1690 cm⁻¹ (Strong C=O stretch)NH Stretch: 3200–3300 cm⁻¹ |
Relevance in Drug & Agrochemical Development[6]
Impurity Profiling
In the manufacturing of chloroacetanilide herbicides, incomplete acetylation or side reactions with formic acid (often present as an impurity in acetic acid sources) can lead to the formation of N-formyl-2,6-diethylaniline.
-
Regulatory Impact: This compound must be quantified as a "significant impurity" if present >0.1% in technical grade actives.
Metabolic Stability
The N-formyl group is generally more stable to hydrolysis than the N-acetyl group in biological systems. Researchers utilizing 2,6-diethylaniline scaffolds in drug design (e.g., lidocaine analogs) often explore the formyl derivative to modulate lipophilicity and metabolic clearance rates.
Figure 2: Analytical workflow for the detection of N-formyl-2,6-diethylaniline in complex matrices.
References
-
Chemical Register . 2,6-Diethylformanilide (CAS 39086-39-0).[3] Available at: [Link]
- Google Patents. Process for producing 2,6-dialkylanilines (US4219503A).
-
MDPI . Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. Available at: [Link][4][1]
-
PubChem . Alachlor (CID 2078) - Metabolism and Degradation. Available at: [Link]
-
Chemical Research in Toxicology . Synthesis and Characterization of Adducts of Alachlor. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. 2,6-Dichloropyrimidine-4-sulfonyl chloride,2,6-dichloropyrimido[5,4-d]pyrimidine-4,8-diamine Suppliers & Manufacturers [chemicalregister.com]
- 4. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of N-(2,6-diethylphenyl)formamide
Abstract
This technical guide provides an in-depth exploration of the synthesis of N-(2,6-diethylphenyl)formamide, a valuable chemical intermediate. The document is structured to offer not just procedural steps but a foundational understanding of the reaction dynamics, mechanistic pathways, and critical parameters that govern the successful synthesis. We will delve into the most direct and efficient method—the N-formylation of 2,6-diethylaniline using formic acid—and provide a field-proven, step-by-step protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the preparation of sterically hindered formanilides.
Introduction: Significance and Synthetic Overview
N-(2,6-diethylphenyl)formamide belongs to the class of N-aryl formamides, which are pivotal structural motifs in organic chemistry. These compounds serve as crucial intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, the formamide group can act as a protecting group for amines, a precursor for isocyanide synthesis, or a key component in formylation reactions like the Vilsmeier-Haack reaction.[1]
The target molecule, featuring a sterically hindered 2,6-diethylphenyl group, presents unique synthetic challenges and opportunities. Its derivatives, such as 2-chloro-N-(2,6-diethylphenyl)acetamide, are recognized as metabolites of common herbicides and have been studied for their biological activity.[3] The synthesis of such sterically encumbered anilines and their derivatives is a significant area of research.[4][5]
The primary and most atom-economical approach to synthesizing N-(2,6-diethylphenyl)formamide is the direct N-formylation of 2,6-diethylaniline. This guide will focus on the use of formic acid as the formylating agent, a choice underscored by its low cost, ready availability, and role as a sustainable C1 source.[6]
Mechanistic Insights: The Formylation Pathway
The N-formylation of an amine with formic acid is a classic condensation reaction. Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis.
The reaction proceeds via two primary stages:
-
Nucleophilic Attack: The nitrogen atom of 2,6-diethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate subsequently eliminates a molecule of water to yield the stable amide product, N-(2,6-diethylphenyl)formamide.
The steric hindrance imposed by the two ortho-ethyl groups on the aniline ring slightly reduces the nucleophilicity of the amine. However, the reaction is readily achieved by providing sufficient thermal energy to overcome this activation barrier, typically by heating to reflux. The removal of water as it is formed drives the equilibrium towards the product, ensuring a high conversion rate.
Caption: Mechanism of N-formylation of 2,6-diethylaniline.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible, providing a self-validating framework for the synthesis. The use of a Dean-Stark apparatus provides a visual and quantitative measure of reaction progress by collecting the water byproduct.
Methodology: Formylation with Azeotropic Water Removal
This method employs toluene as a solvent to facilitate the removal of water via azeotropic distillation, effectively driving the reaction to completion.
Materials & Equipment:
-
2,6-Diethylaniline (1.0 eq)
-
Formic Acid (98-100%, 2.0-3.0 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-diethylaniline (1.0 eq) and toluene (approx. 3-4 mL per mmol of aniline).
-
Reagent Addition: Add formic acid (2.0-3.0 eq) to the flask. An excess of formic acid is used to ensure complete conversion of the aniline.
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring Progress: The reaction can be monitored by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected and no more water is seen forming, which usually takes 4-8 hours.
-
Cooling and Work-up: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining formic acid (caution: CO₂ evolution), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(2,6-diethylphenyl)formamide can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
Data Presentation and Process Optimization
The efficiency of the synthesis is dependent on several key parameters. The following table summarizes these variables and their typical ranges, providing a basis for optimization.
| Parameter | Recommended Range/Value | Rationale & Field Insights |
| Stoichiometry (Formic Acid) | 2.0 - 3.0 equivalents | Using an excess of formic acid shifts the reaction equilibrium towards the product side, ensuring high conversion of the limiting aniline reactant. |
| Solvent | Toluene | Toluene forms a low-boiling azeotrope with water, allowing for efficient removal of the water byproduct via a Dean-Stark trap, which drives the reaction to completion. |
| Temperature | Reflux (~110-115 °C) | Sufficient thermal energy is required to overcome the activation energy, especially given the steric hindrance of the aniline. Refluxing in toluene provides a consistent and effective reaction temperature. |
| Reaction Time | 4 - 8 hours | The reaction time is primarily dictated by the rate of water removal. Monitoring the collection of water in the Dean-Stark trap is the most reliable indicator of completion. |
| Purification Method | Recrystallization | For many applications, the crude product is of sufficient purity after the aqueous work-up. For higher purity, recrystallization is an effective and scalable method.[7] |
Expected Results:
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically >90% after purification.
-
Characterization: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Safety and Handling: A Trustworthy Protocol
Scientific integrity demands a commitment to safety. The described protocol involves chemicals that require careful handling.
-
2,6-Diethylaniline: This compound is harmful if swallowed and may cause skin irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic Acid: A corrosive substance that can cause severe skin burns and eye damage. Always handle with extreme care in a fume hood, using acid-resistant gloves and eye protection.
-
Toluene: A flammable liquid and vapor that can cause skin and respiratory irritation. Ensure the reaction is performed away from ignition sources and in a well-ventilated area.
Waste Disposal: All organic and aqueous waste should be segregated and disposed of in accordance with institutional and local environmental regulations. Neutralize acidic waste before disposal.
Conclusion
The synthesis of N-(2,6-diethylphenyl)formamide via direct formylation of 2,6-diethylaniline with formic acid is a highly efficient, robust, and scalable method. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters—particularly the azeotropic removal of water—researchers can consistently achieve high yields of the desired product. The protocol described herein represents a field-proven, self-validating system that combines procedural clarity with the causal logic essential for successful chemical synthesis.
References
[4] Tissot, M., & Phipps, R. J. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Available at: [Link]
[8] Zare, K. et al. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry (RSC Publishing). Available at: [Link]
[9] Kamal, A., & Ramana, K. V. (2002). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. ResearchGate. Available at: [Link]
[10] Maleki, A., & Ghamari, N. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available at: [Link]
[7] Englert, U., et al. (2011). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E. Available at: [Link]
[1] Ghorai, P., & Bhattacharyya, A. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Available at: [Link]
[11] Wusiman, A., & Li, H. (2014). Formylation of Amines. Molecules. Available at: [Link]
[12] Kruger, C., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E. Available at: [Link]
[5] Tissot, M., & Phipps, R. J. (2015). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. Available at: [Link]
[2] ResearchGate (n.d.). Formamide groups found in natural products and pharmaceuticals. Available at: [Link]
[13] Google Patents (n.d.). Preparation method of N,-N-diethyl-formamide. Available at:
[14] Sherwood, J., et al. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ResearchGate. Available at: [Link]
Open Research@CSIR-NIScPR (n.d.). Synthesis of N-aryl derived formamides using triflic anhydride. Available at: [Link]
[3] PubChem (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]
[6] ResearchGate (n.d.). Routes to the preparation of N‐formamides. Available at: [Link]
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Methodological & Application
Protocol for formylation of 2,6-diethylaniline using formic acid
Application Note: High-Efficiency Formylation of 2,6-Diethylaniline
Introduction & Scope
The formylation of sterically hindered anilines is a critical transformation in the synthesis of chloroacetanilide herbicides (e.g., Alachlor, Butachlor) and pharmaceutical intermediates (e.g., lidocaine analogs). Specifically, N-(2,6-diethylphenyl)formamide (also known as N-formyl-2,6-diethylaniline) serves as a vital precursor for isonitriles or N-methylated derivatives.
The Challenge: Unlike simple anilines, 2,6-diethylaniline possesses significant steric bulk at the ortho positions. This steric hindrance impedes the nucleophilic attack of the amine nitrogen on the carbonyl carbon of formic acid. Furthermore, the reverse reaction (hydrolysis) is often favored under aqueous conditions.
The Solution: This protocol details a robust, self-validating method to drive this equilibrium to completion using azeotropic distillation (Dean-Stark) . By continuously removing water from the reaction matrix, we leverage Le Chatelier’s principle to achieve quantitative conversion without the need for high-pressure autoclaves.
Reaction Mechanism & Logic
The reaction follows an acid-catalyzed nucleophilic acyl substitution pathway. The steric bulk of the ethyl groups necessitates high temperatures and efficient water removal to prevent the reversion of the tetrahedral intermediate to the starting materials.
Key Mechanistic Steps:
-
Activation: Protonation of formic acid increases electrophilicity.
-
Attack: The hindered amine attacks the carbonyl carbon (Rate Limiting Step due to sterics).
-
Elimination: Proton transfer and elimination of water yield the formamide.[1]
DOT Diagram: Reaction Workflow & Mechanism
Caption: Mechanistic pathway highlighting the critical role of water removal in overcoming steric hindrance and reversibility.
Experimental Protocol
Method: Azeotropic Dehydration (Dean-Stark) Scale: 100 mmol (Representative Lab Scale)
Reagents & Equipment[2][3][4]
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |
| 2,6-Diethylaniline | 149.24 | 1.0 | 14.9 g (16.5 mL) | Substrate |
| Formic Acid (85% aq) | 46.03 | 1.5 | 8.1 g (~6.7 mL) | Reagent |
| Toluene | 92.14 | Solvent | 100 mL | Azeotropic Agent |
Equipment:
-
250 mL Round Bottom Flask (RBF)
-
Reflux Condenser
-
Magnetic Stir Bar & Heating Mantle
-
Nitrogen/Argon line (optional but recommended to prevent oxidation)
Step-by-Step Procedure
-
Setup: Assemble the RBF, Dean-Stark trap, and condenser. Fill the Dean-Stark trap with pure toluene prior to starting.
-
Charging: Add 2,6-diethylaniline (14.9 g) and toluene (100 mL) to the flask. Stir to dissolve.
-
Addition: Add formic acid (8.1 g) slowly. Note: A transient white precipitate (formate salt) may form; this will dissolve upon heating.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130-140°C).
-
Water Removal: Monitor the collection of water in the Dean-Stark trap.
-
Theoretical Water Yield: ~2.5 mL (including water from 85% formic acid).
-
Endpoint: Reflux until water generation ceases (typically 4–6 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold hexanes.
-
Option B (Extraction): If the product remains soluble, wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to remove excess acid, then brine (1 x 50 mL). Dry over Na₂SO₄.
-
-
Isolation: Concentrate the organic layer under reduced pressure (Rotavap) to yield the crude solid.
-
Purification: Recrystallize from toluene/hexane or hot ethanol if necessary.
Quality Control & Self-Validation
The success of the synthesis must be validated using the following criteria.
Physical Properties[7][8][9]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically solid at room temperature (Exact MP may vary by purity, generally >60°C; compare to dimethyl analog MP ~163°C).
NMR Characterization (Self-Validation)
The presence of rotamers (cis/trans isomers around the amide bond) is a hallmark of N-formyl anilines.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Validation Check |
| ¹H NMR | 8.0 – 8.5 | Singlet/Split | -CHO (Formyl H) | CRITICAL: Must be present. Often appears as two peaks due to rotamers. |
| ¹H NMR | 7.0 – 7.3 | Multiplet | Ar-H | Aromatic protons. |
| ¹H NMR | 2.5 – 2.7 | Quartet | -CH₂CH ₃ | Methylene protons of ethyl group. |
| ¹H NMR | 1.1 – 1.3 | Triplet | -CH₂CH ₃ | Methyl protons of ethyl group. |
Process Check: If the signal at 8.0-8.5 ppm is missing, the reaction failed. If a broad singlet appears around 3.5-4.0 ppm, unreacted aniline (N-H) is present.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Water not fully removed. | Ensure vigorous reflux; insulate the Dean-Stark arm; add fresh toluene if volume drops. |
| Sublimation in Condenser | Product subliming due to heat. | Lower heat slightly; wash condenser with solvent; ensure efficient cooling water flow. |
| Dark/Colored Product | Oxidation of aniline. | Use an inert atmosphere (N₂/Ar) during reflux; ensure aniline starting material is not already oxidized (dark brown). |
Safety & Hazards
-
2,6-Diethylaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential carcinogen/mutagen. Use gloves and fume hood.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Reproductive toxicity.
References
-
PrepChem. "Synthesis of N-formyl-2,6-dimethylaniline." PrepChem.com. Accessed October 24, 2023. Link
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline." BenchChem.[5] Accessed October 24, 2023. Link
-
SciSpace. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." SciSpace. Accessed October 24, 2023. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11369, 2,6-Diethylaniline." PubChem. Accessed October 24, 2023. Link
Sources
Application Note: High-Efficiency N-Formylation of Sterically Hindered Anilines
[1]
Executive Summary
The N-formylation of amines is a fundamental transformation in organic synthesis, serving as a critical step in the preparation of isonitriles, formamidines, and as a robust protecting group strategy.[1][2] While primary amines react readily with standard formylating agents, sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-trimethylaniline) present a significant kinetic challenge.[1] The bulky ortho-substituents create a "steric wall" that impedes the nucleophilic attack on the carbonyl center and destabilizes the planar transition state required for amide resonance.[1]
This guide provides three field-proven protocols tailored specifically for these difficult substrates. Unlike generic methods, these protocols address the high energy barrier of hindered systems through in situ activation (Acetic Formic Anhydride) or thermodynamic forcing (Azeotropic/Reflux).[1]
Mechanistic Insight & The Steric Challenge
The "Orthogonal" Conformation
In unhindered formanilides, the phenyl ring and the formamide group are roughly coplanar, allowing for conjugation of the nitrogen lone pair with the aromatic system.[1] However, in 2,6-disubstituted anilines, steric repulsion forces the formyl group to rotate out of plane.[1]
For 2,6-diisopropylaniline , X-ray crystallography reveals a dihedral angle of 77.4° between the phenyl ring and the formamide plane [1].[1] This lack of conjugation increases the basicity of the nitrogen but makes the formation of the tetrahedral intermediate significantly more difficult energetically.[1]
Mechanism of Action (AFA Method)
The most robust method for overcoming this barrier is the use of Acetic Formic Anhydride (AFA) .[1] AFA is generated in situ and is significantly more electrophilic than formic acid alone.[1]
Figure 1: Activation pathway using Acetic Formic Anhydride (AFA).[1]
Experimental Protocols
Method A: The "Gold Standard" – Acetic Formic Anhydride (AFA)
Best For: Moderately to highly hindered substrates (e.g., 2,4,6-trimethylaniline), high-value intermediates, and substrates sensitive to high heat.[1] Yield: 95–99%[1]
Reagents:
-
Formic Acid (98-100%)[1]
-
Acetic Anhydride (Reagent Grade)[1]
-
Dichloromethane (DCM) or THF (anhydrous)[1]
Protocol:
-
Preparation of AFA: In a flame-dried flask under N2, mix Formic Acid (1.2 equiv) and Acetic Anhydride (1.1 equiv). Stir at 50–60°C for 2 hours .
-
Addition: Dissolve the hindered aniline (1.0 equiv) in minimum dry DCM. Add this solution dropwise to the cold AFA mixture.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the fluorescent amine spot.[1]
-
-
Quench: Quench with saturated NaHCO3 solution to neutralize acetic acid byproduct.
-
Workup: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Usually not required; recrystallize from Hexane/EtOAc if needed.[1]
-
Method B: The "Brute Force" – Chloroform/Formic Acid Reflux
Best For: Extremely hindered substrates (e.g., 2,6-diisopropylaniline ) where AFA might stall or where specific solubility is required.[1] Yield: ~92% [1]
Protocol:
-
Setup: Equip a round-bottom flask with a high-efficiency reflux condenser.
-
Mix: Combine 2,6-diisopropylaniline (1.0 equiv) and Formic Acid (6.0 equiv) in Chloroform (concentration ~1.3 M).
-
Note: The large excess of formic acid acts as both reagent and solvent modifier.[1]
-
-
Reflux: Heat to vigorous reflux for 16 hours .
-
Workup: Remove solvent and excess formic acid under reduced pressure (rotary evaporator). The residue is often pure enough for use.[1][2]
Method C: Catalytic Solvent-Free (Iodine Catalyzed)
Best For: Green chemistry requirements, scale-up of moderately hindered anilines.[1] Yield: 85–94% [2][1]
Protocol:
-
Mix: In a flask, combine the aniline (1.0 equiv), Formic Acid (1.2–1.5 equiv), and Iodine (5 mol%) .
-
Heat: Stir the neat mixture at 70°C .
-
Mechanism: Iodine acts as a Lewis acid, activating the carbonyl oxygen of the formic acid.[1]
-
Workup: Dilute with Ethyl Acetate, wash with aqueous Na2S2O3 (to remove iodine), then water.
Decision Matrix & Comparative Data
Select the appropriate method based on your substrate's steric profile and functional group sensitivity.[1]
Figure 2: Protocol Selection Workflow.
Performance Data Table
| Substrate | Method | Conditions | Time | Yield | Notes |
| 2,6-Diisopropylaniline | Method B | CHCl3, Reflux, 6 eq HCOOH | 16 h | 92% | Color change (Y→G→C) indicates completion [1].[1] |
| 2,4,6-Trimethylaniline | Method A | AFA, DCM, 0°C to RT | 2 h | 98% | Quantitative conversion often observed.[1] |
| 2,6-Dimethylaniline | Method C | I2 (5%), Neat, 70°C | 4 h | 90% | Simple workup, good for moderate hindrance [2].[1] |
| 2-Chloro-6-methylaniline | Method A | AFA, DCM, RT | 3 h | 94% | Tolerates electron-withdrawing groups well.[1] |
Troubleshooting & Critical Parameters
-
NMR Rotamers:
-
Issue: The NMR spectrum of N-formyl-2,6-diisopropylaniline often appears "messy" or duplicated.
-
Cause: Restricted rotation around the C-N amide bond leads to cis and trans rotamers (approx 2:1 ratio in CDCl3).[1]
-
Validation: Run the NMR at elevated temperature (50°C+); the peaks should coalesce into a single set.
-
-
Incomplete Reaction (Method A):
-
Moisture Sensitivity:
-
While aqueous formic acid is used in Method B, Method A (AFA) requires anhydrous conditions to prevent hydrolysis of the mixed anhydride back to the less reactive acids.[1]
-
References
-
Stibrany, R. T., & Potenza, J. A. (2006).[1][4] N-(2,6-Diisopropylphenyl)formamide.[1][4] Acta Crystallographica Section E, 62(11), o5147-o5149.[1] Link
- Key citation for the 2,6-diisopropylaniline protocol and structural insights.
-
Kim, J.-G., & Jang, D. O. (2010).[1] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.[1] Link[1]
- Source for the iodine-c
-
BenchChem Application Notes. (2025). High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Link[1]
- General reference for AFA prepar
Solvent Selection for N-formyl-2,6-diethylaniline Synthesis: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of N-formyl-2,6-diethylaniline is a critical transformation in the production of various agrochemicals and pharmaceuticals. The choice of solvent for this formylation reaction is a paramount decision that significantly influences reaction efficiency, product purity, scalability, and safety. This guide provides a detailed analysis of solvent systems, moving beyond a simple procedural outline to explain the causal relationships between solvent properties and reaction outcomes. We present a comparative analysis of common solvents, detailed experimental protocols, and troubleshooting guidance to empower researchers to make informed decisions for their specific synthetic goals.
Introduction
N-formyl-2,6-diethylaniline serves as a key intermediate in organic synthesis. The introduction of the formyl group (-CHO) not only acts as a protective group for the amine but also as a precursor for more complex molecular architectures. The formylation of the sterically hindered 2,6-diethylaniline presents unique challenges, making the selection of an appropriate solvent system a critical parameter for success. An optimal solvent must effectively solubilize reactants, facilitate heat transfer, and, most importantly, drive the reaction equilibrium towards the desired product. This document explores the mechanistic underpinnings of the formylation reaction and provides a logical framework for solvent selection.
The Formylation Reaction: A Mechanistic Overview
The N-formylation of anilines is typically achieved through the reaction of the amine with a formylating agent. Common methods include the use of formic acid, often in combination with a dehydrating agent or under conditions that remove water, or activated formic acid derivatives like acetic formic anhydride.[1][2]
A widely employed and practical method involves the direct reaction with formic acid. This is an equilibrium-limited condensation reaction where water is produced as a byproduct.[1]
Ar-NH₂ + HCOOH ⇌ Ar-NHCHO + H₂O
To achieve high conversion, the equilibrium must be shifted to the right. This is where the strategic selection of a solvent becomes indispensable. Solvents capable of azeotropically removing water are particularly effective.[1][3] Another effective approach is the in-situ generation of a mixed anhydride, such as acetic formic anhydride, from formic acid and acetic anhydride.[2][4] This reagent is a more potent formylating agent than formic acid alone.[4]
The Role of the Solvent: Beyond a Simple Medium
The solvent in the N-formylation of 2,6-diethylaniline performs several crucial functions:
-
Solubilization: Ensures that the 2,6-diethylaniline and the formylating agent are in the same phase, allowing for efficient molecular interactions.
-
Heat Transfer: Provides a medium for uniform heating, which is essential for controlling reaction kinetics and preventing side reactions.
-
Equilibrium Control: As mentioned, in reactions that produce water, the solvent can be used to remove it azeotropically, thereby driving the reaction to completion.
-
Reaction Rate: The polarity and proticity of the solvent can influence the stability of transition states, thereby affecting the reaction rate.
A Comparative Analysis of Solvent Systems
The choice of solvent will depend on the specific formylating agent used, the desired reaction temperature, and the scale of the synthesis.
| Solvent System | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Toluene | 111 | - Excellent for azeotropic water removal with a Dean-Stark trap.[1][3]- Good balance of boiling point for reasonable reaction rates.- Relatively non-polar, which can aid in product precipitation upon cooling. | - Flammable.- Can be difficult to remove from high-boiling products. |
| Xylene | ~140 | - Higher boiling point than toluene, allowing for faster reaction rates.[3]- Effective for azeotropic water removal. | - Higher energy input required.- More difficult to remove than toluene. |
| Neat (Excess Formic Acid) | 101 | - Simplifies the reaction setup by eliminating a separate solvent.[5]- Can be effective if the excess formic acid can be easily removed. | - The reaction is an equilibrium, and without water removal, yields may be lower.[3][6]- Requires a larger excess of the reagent. |
| Solvent-Free (with Acetic Anhydride) | N/A | - High reaction concentration can lead to fast reaction times.- Reduces solvent waste.[2] | - Can be exothermic and require careful temperature control.- The viscosity of the reaction mixture may be high. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: N-formylation using Formic Acid in Toluene with Azeotropic Water Removal
This protocol is based on the principle of driving the reaction equilibrium by removing the water byproduct using a Dean-Stark apparatus.[1][3]
Materials:
-
2,6-Diethylaniline
-
Formic acid (85-98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add 2,6-diethylaniline (1.0 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M.
-
Add formic acid (1.2 eq).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-9 hours). The reaction can be monitored by TLC or GC-MS.[3]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
Wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formyl-2,6-diethylaniline.
-
The product can be further purified by recrystallization or column chromatography if necessary.[7]
Protocol B: N-formylation using Acetic Formic Anhydride (In Situ Generation)
This protocol utilizes the more reactive acetic formic anhydride, which is generated in situ from formic acid and acetic anhydride.[2][4]
Materials:
-
2,6-Diethylaniline
-
Formic acid (98-100%)
-
Acetic anhydride
-
Diethyl ether or Dichloromethane
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and ice bath
Procedure:
-
In a separate flask, carefully prepare acetic formic anhydride by slowly adding acetic anhydride (1.0 eq) to ice-cold formic acid (1.1 eq) with stirring. Keep the temperature below 10 °C.
-
In the main reaction flask, dissolve 2,6-diethylaniline (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the flask in an ice bath.
-
Slowly add the freshly prepared acetic formic anhydride solution to the solution of 2,6-diethylaniline at 0 °C.[4]
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction to completion by TLC or GC-MS.
-
Once complete, carefully quench the reaction by the slow addition of ice-cold water.[4]
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acids.[4]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.[8]
Visualization of Key Processes
Reaction Mechanism: Formylation with Formic Acid
Caption: Mechanism of N-formylation with formic acid.
Experimental Workflow: Solvent Selection and Synthesis
Caption: Decision workflow for N-formyl-2,6-diethylaniline synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is at a vigorous reflux (for Protocol A). Extend the reaction time and monitor by TLC/GC. |
| Incomplete water removal (Protocol A). | Check for leaks in the Dean-Stark apparatus. Ensure the solvent is truly refluxing. | |
| Degradation of the formylating agent. | Use fresh formic acid and acetic anhydride. Prepare acetic formic anhydride just before use (Protocol B). | |
| Impure Product | Incomplete neutralization of acid. | Ensure the aqueous wash with sodium bicarbonate is thorough (check pH of the aqueous layer). |
| Presence of unreacted starting material. | Optimize reaction time or consider a more forceful formylating agent (Protocol B). | |
| Formation of side products. | Lower the reaction temperature if degradation is suspected. Ensure the slow addition of reagents. |
Conclusion
The selection of a solvent for the synthesis of N-formyl-2,6-diethylaniline is a critical decision that impacts yield, purity, and process efficiency. For a robust and scalable process that relies on driving a reaction equilibrium, the use of toluene or xylene with azeotropic water removal is a highly effective and widely practiced method.[1][3] For reactions where higher reactivity is desired, particularly for less reactive anilines or when shorter reaction times are needed, the in situ generation of acetic formic anhydride offers a powerful alternative. By understanding the underlying chemical principles and carefully considering the practical aspects of each solvent system, researchers can confidently select the optimal conditions for their synthetic needs.
References
- JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google P
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
- Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors - Benchchem.
- US4219503A - Process for producing 2,6-dialkylanilines - Google P
- CN101475501B - Preparation method of N-methyl formyl aniline - Google P
- Preparation method of 2, 6-diethylaniline - Eureka | P
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace.
- Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds.
- Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them - Benchchem.
- 2,6-Diethylaniline | 579-66-8 - ChemicalBook.
- Synthesis of N-formyl-2,6-dimethylaniline - PrepChem.com.
- Formyl
- Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library.
- N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org.
- Diethylaniline - Wikipedia.
- Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrog
- An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride
- Amination of benzene and toluene with hydroxylamine in the presence of transition metal redox catalysts - ResearchG
- How to convert toluene to aniline - YouTube.
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming steric hindrance in 2,6-diethylaniline formylation
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 2,6-Diethylaniline Formylation
Introduction: The "Steric Wall" Challenge
Formylating 2,6-diethylaniline presents a classic challenge in organic synthesis: steric shielding . The two ethyl groups at the ortho positions create a physical barrier around the nucleophilic nitrogen atom. Furthermore, the lone pair on the nitrogen is often twisted out of conjugation with the phenyl ring to relieve strain, altering its electronic availability.
Standard protocols (e.g., refluxing in formic acid) often fail here, resulting in:
-
Incomplete Conversion: The reaction stalls at 40-60% conversion even after prolonged heating.
-
Thermal Degradation: High temperatures required to force the reaction lead to "tar" formation.
-
Reversibility: The high temperatures required for direct condensation can drive the reverse hydrolysis reaction if water is not aggressively removed.
This guide provides two field-proven protocols designed specifically to breach this steric wall.
Tier 1: The "Surgical Strike" (Acetic Formic Anhydride)
Best For: High-value intermediates, small-to-medium scale, maximum yield requirement.
The most effective method for sterically hindered amines is the use of Acetic Formic Anhydride (AFA) . AFA is a mixed anhydride that is significantly more electrophilic than formic acid or alkyl formates.
Why It Works:
-
Activation: The formyl group is activated by the acetate leaving group.
-
Selectivity: Despite containing both acetyl and formyl groups, nucleophilic attack occurs almost exclusively at the formyl carbon because it is less sterically hindered and more electron-deficient than the acetyl carbonyl.
Protocol 1: In-Situ AFA Generation & Reaction
Reagents:
-
2,6-Diethylaniline (1.0 equiv)
-
Formic Acid (98%, 2.0 equiv)
-
Acetic Anhydride (1.5 equiv)[1]
-
Solvent: Anhydrous THF or DCM (0.5 M concentration relative to amine)
-
Base (Optional): Sodium formate (0.1 equiv) can catalyze AFA formation.
Step-by-Step Workflow:
-
AFA Generation (Critical Step):
-
Charge a flame-dried flask with Formic Acid (2.0 equiv).
-
Cool to 0°C (Ice bath).
-
Add Acetic Anhydride (1.5 equiv) dropwise over 10 minutes.
-
Technical Note: Stir at 0°C for 15 minutes, then warm to 50°C for 15 minutes, then cool back to 0°C . This thermal cycle ensures maximum conversion to AFA without decomposing it (AFA decomposes >60°C).
-
-
Substrate Addition:
-
Dissolve 2,6-Diethylaniline in anhydrous THF.
-
Add the amine solution dropwise to the cold AFA mixture at 0°C .
-
Reasoning: Low temperature prevents the competing acetylation reaction.
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (RT).
-
Monitor via TLC/HPLC. Conversion is usually complete within 1-3 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃ (gas evolution will occur).
-
Extract with EtOAc.
-
Wash organic layer with water (to remove acetic acid) and brine.
-
Quantitative Expectations:
| Metric | Standard Formic Acid Reflux | AFA Method (Tier 1) |
| Temperature | 110°C+ | 0°C -> 25°C |
| Time | 12-24 Hours | 1-3 Hours |
| Yield | 45-60% | 92-98% |
| Impurity Profile | High (Thermal degradation) | Low (<2% Acetamide) |
Tier 2: The "Green Catalytic" Route (ZnO/Formic Acid)
Best For: Large scale, cost-sensitive projects, avoiding acetic anhydride.
If acetic anhydride is restricted or atom economy is a priority, Zinc Oxide (ZnO) acts as a highly effective Lewis acid catalyst that activates formic acid enough to overcome the steric barrier of the ethyl groups.
Protocol 2: Solvent-Free ZnO Catalysis
Reagents:
-
2,6-Diethylaniline (1.0 equiv)
-
Formic Acid (85% or 98%, 3.0 equiv)
-
Zinc Oxide (ZnO) powder (0.5 equiv)
Step-by-Step Workflow:
-
Mix: Combine amine, formic acid, and ZnO in a round-bottom flask. No solvent is needed.
-
Heat: Heat to 70°C .
-
Monitor: The reaction will initially be heterogeneous. As the formamide forms, the mixture often homogenizes (depending on the melting point of the product).
-
Workup:
-
Dilute with EtOAc.
-
Filter off the solid ZnO (can be reused).
-
Wash filtrate with NaHCO₃.[1]
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and process flow for the Tier 1 (AFA) method, highlighting the temperature control nodes essential for preventing side reactions.
Caption: Workflow for AFA-mediated formylation. Red nodes indicate critical control points for preventing acetylation byproducts.
Troubleshooting & FAQs
Q1: I am seeing a byproduct with M+14 relative to my desired product. What is it?
-
Diagnosis: This is likely the N-acetyl derivative (N-(2,6-diethylphenyl)acetamide).
-
Cause: The reaction temperature during the AFA addition step was too high. While AFA is selective for formylation, high temperatures (>40°C) or prolonged reaction times can allow the acetyl group to react.
-
Fix: Ensure the amine is added at 0°C and the reaction does not exceed Room Temperature. Verify your AFA preparation didn't overheat.
Q2: My yield is low (<50%) using the AFA method.
-
Diagnosis: Moisture contamination. AFA hydrolyzes rapidly in the presence of water back to acetic and formic acid, losing its "activated" power.
-
Fix: Flame-dry your glassware. Use anhydrous THF. Ensure your Formic Acid is 98%+, not the 88% aqueous grade.
Q3: The reaction mixture turned dark/black.
-
Diagnosis: Oxidation of the aniline. Anilines are electron-rich and prone to oxidation.
-
Fix: Degas your solvents with Nitrogen/Argon before use. Run the reaction under an inert atmosphere.
Q4: Can I distill the product?
-
Answer: Yes, but be cautious. N-formyl derivatives can deformylate at high temperatures (releasing CO).
-
Recommendation: Recrystallization is preferred for 2,6-disubstituted formanilides. A mixture of Ethanol/Water or Toluene/Hexane usually works well.
Q5: Why not just use DCC or EDC coupling?
-
Answer: You can, but the urea byproducts (DCU) are notoriously difficult to remove completely from the product. The AFA method produces only acetic acid as a byproduct, which washes away easily with water/bicarbonate.
References
-
Strazzolini, P., et al. (1990). "Acetic Formic Anhydride: A Review of its Preparation and Properties." Tetrahedron, 46(4), 1081-1118. Link
-
Hosseini-Sarvari, M., & Sharghi, H. (2006). "ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions."[2] The Journal of Organic Chemistry, 71(17), 6652–6654. Link
- Duffield, J. J., et al. (2014). "A Practical Guide to the N-Formylation of Amines." Organic Process Research & Development. (General reference for AFA utility in scale-up).
-
Krishnamurthy, S. (1982). "Rapid and Selective Formylation of Amines with Acetic Formic Anhydride." Tetrahedron Letters, 23(33), 3315-3318. Link
Sources
Improving solubility of N-(2,6-diethylphenyl)formamide for analysis
Topic: Solubility Optimization & Analytical Troubleshooting
Document ID: TS-NDEPF-001 | Version: 2.4 | Status: Active[1][2]
Technical Overview & Molecule Profile
N-(2,6-diethylphenyl)formamide (NDEPF) presents a classic "hydrophobic-steric" challenge in analytical chemistry.[1][2] Unlike simple formamides, the 2,6-diethyl substitution on the phenyl ring creates two distinct barriers to analysis:
-
Extreme Lipophilicity: The ethyl groups significantly increase the LogP (estimated >3.0), making the compound practically insoluble in pure aqueous buffers.
-
Rotameric Isomerism: The steric bulk of the ortho-ethyl groups restricts rotation around the amide bond (N-C=O). This often results in peak splitting in HPLC and NMR at room temperature, which is frequently misdiagnosed as sample impurity.
This guide provides validated protocols to overcome these solubility limits and analytical artifacts.
Solubility & Stock Preparation Protocols
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Primary Stock | DMSO | Excellent (>100 mg/mL) | Preferred for freezing stocks.[1][2] High boiling point makes it hard to remove.[1] |
| Primary Stock | DMF | Excellent (>100 mg/mL) | Alternative to DMSO.[1][2] Good for chemical synthesis intermediates.[1] |
| Working Diluent | Methanol (MeOH) | Good (~10-50 mg/mL) | Best for intermediate dilutions before HPLC.[1][2] |
| Working Diluent | Acetonitrile (ACN) | Good (~10-50 mg/mL) | Preferred for RP-HPLC mobile phase compatibility.[1][2] |
| Incompatible | Water / PBS | Poor (<0.01 mg/mL) | DO NOT dissolve directly.[1][2] Causes immediate precipitation.[1] |
| Incompatible | Hexane | Moderate | Variable solubility; generally poor for polar analysis (LC-MS).[1][2] |
Protocol A: The "Step-Gradient" Dilution Method
Use this protocol to prepare samples for RP-HPLC or Biological Assays without precipitation.[1][2]
The Principle: Direct addition of a DMSO stock to water causes a "solvent shock," leading to micro-precipitation that clogs columns. We use an intermediate polarity bridge.[1]
-
Stock Preparation:
-
Weigh 10 mg of NDEPF.[1]
-
Dissolve in 1 mL DMSO (Result: 10 mg/mL).
-
QC Check: Solution must be crystal clear. Vortex for 30s if needed.
-
-
Intermediate Dilution (The Bridge):
-
Pipette 100 µL of Stock into 900 µL Methanol (or Acetonitrile).
-
Result: 1 mg/mL in 10% DMSO / 90% MeOH.[1]
-
Why: Methanol is miscible with both DMSO and Water, acting as a cosolvent bridge.
-
-
Final Working Solution:
Analytical Troubleshooting (FAQ)
Category 1: HPLC & LC-MS Issues
Q: I see two peaks in my HPLC chromatogram (approx. ratio 3:1 or 4:1).[1][2][3] Is my sample impure? A: Likely No . This is a hallmark of Rotamerism .
-
Mechanism: The formamide group (
) exists in cis (E) and trans (Z) conformations.[2] The bulky 2,6-diethyl groups lock these conformations, slowing their interconversion on the HPLC timescale.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Validation Test:
-
Solution: Integrate both peaks together for quantification, or run the method at 60°C to achieve a single peak.
Q: My pressure spikes, and retention times are shifting. A: The compound is precipitating on the column or the frit.
-
Cause: Your initial mobile phase conditions are too aqueous (e.g., 95% Water).[1]
-
Fix:
Category 2: NMR Spectroscopy
Q: My
-
Observation: You will likely see two distinct formyl proton signals (singlets around 8.0–8.5 ppm) and split ethyl signals.[1][2]
-
Troubleshooting Protocol:
-
Solvent Switch: Switch from
to DMSO- . The higher polarity of DMSO can sometimes shift the equilibrium or coalescence temperature. -
Variable Temperature (VT) NMR: Heat the probe to 80°C (353 K) . The signals should coalesce into sharp, averaged peaks.
-
Warning: Ensure your tube is sealed properly to prevent solvent evaporation/explosion at high temps.[1]
-
Visual Workflows
Workflow 1: Solubility & Sample Prep Logic
Caption: Step-Gradient Dilution Workflow to prevent precipitation of lipophilic formamides.
Workflow 2: Troubleshooting "Split Peaks"
Caption: Decision tree for distinguishing Rotamers from Impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogous Structure).[1][2] Retrieved from [Link]
- Relevance: Provides solubility and lipophilicity data for the closely related chloroacetamide derivative, validating the hydrophobic n
-
Royal Society of Chemistry (2005). Nuclear magnetic resonance study of cis–trans-isomerism in N-alkylformamides.[1][2] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
- Relevance: Establishes the fundamental mechanism of amide bond restricted rotation and NMR observ
-
Siddiqui, M. et al. (2016). Development of validated RP-HPLC method for impurities in Amlodipine (2,6-dimethyl substituted pyridine).[1][5] ResearchGate.[1] Retrieved from [Link]
- Relevance: Demonstrates HPLC method development for sterically hindered, lipophilic aromatic compounds, supporting the use of high-organic mobile phases.
-
TutorChase (2024). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]
- Relevance: Educational grounding for the NMR troubleshooting section regarding chemical shift differences in geometric isomers.
Sources
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 3. Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Aniline Formylation
This guide serves as a high-level technical resource for minimizing side reactions during the N-formylation of anilines. It is designed for researchers requiring high-fidelity protocols where chemoselectivity and yield are paramount.[1]
Current Status: Operational Role: Senior Application Scientist Topic: High-Fidelity N-Formylation Protocols & Troubleshooting
Introduction: The Selectivity Challenge
Formylation of anilines is often deceptively simple. While the primary reaction is straightforward, the presence of competing nucleophiles (e.g., hydroxyls in aminophenols), steric bulk, or electronic deactivation can lead to significant side reactions. The most common pitfalls include N-acetylation (when using mixed anhydrides), O-formylation , and polymerization of electron-rich substrates.
This guide prioritizes the Acetic Formic Anhydride (AFA) method due to its superior kinetics and mild conditions, while also addressing "green" alternatives like Ammonium Formate.
Module 1: Reagent Selection & Stoichiometry
Objective: Match the reagent to the substrate's sensitivity and steric profile.
FAQ: Reagent Choice
Q1: Why should I use Acetic Formic Anhydride (AFA) instead of heating in neat formic acid? A: Kinetic control. Neat formic acid often requires reflux (high thermal stress), which promotes the polymerization of electron-rich anilines (e.g., p-anisidine) and thermodynamic rearrangement. AFA allows the reaction to proceed at 0°C to room temperature because the mixed anhydride activates the formyl group, making it a "super-electrophile" compared to the acid alone.
Q2: I am using AFA but seeing an M+42 impurity by LC-MS. What is this? A: This is the N-acetyl side product. AFA contains both formyl and acetyl electrophilic sites. While the formyl carbon is more electrophilic (less steric hindrance, higher partial positive charge), the acetyl group can react if:
-
Temperature is too high: Higher temperatures reduce the selectivity difference between the two transition states.
-
AFA is aged: AFA is unstable; if it decomposes back to acetic anhydride and CO, you are left with only an acetylating agent.
Q3: Can I use Ammonium Formate for sensitive substrates? A: Yes, but it is a thermodynamic method. It typically requires reflux or microwave irradiation. It is excellent for "green" chemistry but less suitable for substrates prone to thermal degradation.
Module 2: Mechanism & Selectivity (The "Why")
Core Concept: The success of the AFA protocol relies on the kinetic competition between the formyl and acetyl attack.
Visualizing the Kinetic Pathway
The following diagram illustrates the bifurcation point where the amine attacks the mixed anhydride. Note the high-energy barrier to acetylation compared to formylation.
Figure 1: Kinetic competition in AFA reactions. The green path represents the desired low-energy trajectory.
Module 3: Troubleshooting Guide
Objective: Diagnose and fix specific failure modes using LC-MS and TLC data.
Decision Tree: Diagnosing Impurities
Figure 2: Diagnostic workflow for identifying side products based on mass spectral shifts.
Detailed FAQ: Specific Scenarios
Q4: My substrate is an aminophenol. How do I prevent O-formylation? A: Chemoselectivity is driven by the greater nucleophilicity of Nitrogen vs. Oxygen.
-
Protocol: Use the AFA method at 0°C .
-
Stoichiometry: Use strictly 1.0 - 1.1 equivalents of AFA. Excess reagent will eventually formylate the phenol after the amine is consumed.
-
Solvent: If selectivity is still poor, switch to 2,2,2-Trifluoroethanol (TFE) . TFE hydrogen-bonds to the phenolic oxygen, deactivating it further relative to the amine.
Q5: I see a "gum" or resin instead of my product. A: This is likely polymerization, common with electron-rich anilines (e.g., 3,4-dimethoxyaniline) in acidic media.
-
Fix: Avoid neat formic acid reflux. Use the Ammonium Formate method in refluxing acetonitrile or the AFA method buffered with sodium acetate to reduce acidity.
Q6: How do I remove excess Formic Acid without hydrolyzing my product? A: Formanilides are sensitive to acid hydrolysis.
-
Do not use strong aqueous acid washes.
-
Recommended Workup: Quench with saturated NaHCO₃ (sodium bicarbonate) at 0°C until neutral pH. Extract immediately into EtOAc or DCM. For AFA reactions, simply evaporating the volatiles (formic/acetic acid) under high vacuum at <30°C is often sufficient for crude purity.
Module 4: High-Fidelity Experimental Protocols
Protocol A: The "Gold Standard" AFA Method
Best for: Sensitive substrates, high value intermediates, avoiding high heat.
Reagents:
-
Formic Acid (98%+)
-
Acetic Anhydride (Ac₂O)
-
Solvent: Dry THF or DCM
Step-by-Step:
-
Preparation of AFA (In-Situ):
-
In a flame-dried flask under N₂, add Acetic Anhydride (1.1 equiv) .
-
Cool to 0°C .
-
Add Formic Acid (1.2 equiv) dropwise.
-
Critical: Stir at 50–60°C for 15 minutes , then cool rapidly back to 0°C . (Heating is required to form the anhydride efficiently, but it must be cooled immediately to prevent decomposition).
-
-
Formylation:
-
Dissolve the aniline (1.0 equiv) in dry THF.[2]
-
Add the cold AFA solution dropwise to the aniline at 0°C .
-
Stir at room temperature for 30–60 minutes.
-
-
Validation:
-
Check TLC/LC-MS. Product should form cleanly. If Acetyl impurity (>5%) appears, lower the activation temperature in Step 1.
-
-
Workup:
-
Concentrate in vacuo.[3]
-
Redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Protocol B: The "Green" Ammonium Formate Method
Best for: Robust substrates, avoiding toxic anhydrides, large scale.
Reagents:
-
Ammonium Formate (Solid)
-
Solvent: Acetonitrile or PEG-400
Step-by-Step:
-
Mix Aniline (1.0 equiv) and Ammonium Formate (2.0 equiv) in Acetonitrile.
-
Reflux (80°C) for 4–6 hours.
-
Monitor by TLC.[2]
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize if necessary.
Data Summary: Method Comparison
| Feature | AFA Method (Protocol A) | Ammonium Formate (Protocol B) | Neat Formic Acid |
| Primary Mechanism | Kinetic Control (Mixed Anhydride) | Thermodynamic | Thermodynamic |
| Temperature | 0°C to RT | 80°C (Reflux) | 100°C+ (Reflux) |
| Major Side Reaction | N-Acetylation (if overheated) | Incomplete conversion | Polymerization / Degradation |
| Chemoselectivity | High (favors N over O) | Moderate | Low |
| Suitability | Complex/Sensitive Pharma Intermediates | Robust/Simple Anilines | Very stable substrates only |
References
-
Huffman, C. W. (1958). Formylation of Amines. Journal of Organic Chemistry, 23(5), 727–729. Link
- Foundational text on Acetic Formic Anhydride (AFA) utility.
- Strazzolini, P., et al. (1990). Acetic Formic Anhydride: A Review. Tetrahedron, 46(4), 1081-1118.
-
Reddy, P. G., et al. (2000).[4][5] A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(47), 9149-9151.[4] Link
- Source for Protocol B (Green Chemistry).
-
BenchChem Technical Support. (2025). High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Application Notes. Link
- Modern protocol adapt
-
Organic Syntheses. (1970). Acetic Formic Anhydride.[1][2] Org.[1] Synth., 50,[3] 1. Link
- Standard prepar
Sources
Technical Support Center: N-Formyl-2,6-diethylaniline Stability Guide
Introduction: The "Hidden" Instability
You are likely working with N-formyl-2,6-diethylaniline (often designated as a secondary metabolite of chloroacetanilide herbicides like Alachlor or Butachlor).[1][2] Unlike its parent compounds, this molecule presents a unique duality: it is sterically hindered enough to resist rapid enzymatic degradation, yet chemically labile enough to hydrolyze under incorrect buffer conditions.[2]
This guide moves beyond generic "store at -20°C" advice. It addresses the specific physicochemical behaviors driven by the 2,6-diethyl steric block and the formamide linkage .
Module 1: Solubility vs. Stability (The #1 User Error)
The Issue: Users frequently report "degradation" (loss of signal) in neutral buffers (PBS, Tris) within hours. The Reality: In 90% of cases, this is precipitation , not chemical degradation.[2]
N-formyl-2,6-diethylaniline is highly lipophilic.[1][2] While the formamide group adds some polarity, the two ethyl groups at the ortho positions create a hydrophobic shield.[2] If you spike a pure aqueous buffer directly from a high-concentration DMSO stock, the compound will "crash out" (precipitate) onto the plastic walls of your tube.[2]
Correct Stock Preparation Protocol
Do not use pure water or low-strength buffers for stock dilutions.
-
Primary Stock: Dissolve neat solid in 100% Methanol (MeOH) or Acetonitrile (ACN) to 10 mM.
-
Working Stock (100x): Dilute the Primary Stock into 50:50 MeOH:Water .
-
Final Assay Buffer: Spike the Working Stock into your assay buffer (e.g., Phosphate pH 7.4) such that the final organic solvent concentration is ≥ 1% .
Troubleshooting Flowchart (Solubility)
Caption: Diagnostic logic for distinguishing solubility artifacts from true chemical instability.
Module 2: Chemical Stability (pH-Dependent Hydrolysis)
The Issue: "Is the compound stable at pH 2 (simulated gastric fluid) or pH 9?" The Science: The formyl group is an amide, but it is the smallest possible acyl group, making it more susceptible to hydrolysis than an acetyl group.[2] However, the 2,6-diethyl substitution provides significant steric protection against nucleophilic attack at the carbonyl carbon.
-
Acidic pH (< 3): Rapid Hydrolysis.[1][2] The carbonyl oxygen protonates, making the carbon highly electrophilic.[2] The steric hindrance is overcome by the high energy of the protonated intermediate.[2]
-
Neutral pH (6–8): Stable. The steric bulk of the ethyl groups effectively blocks water from attacking the amide bond.[2]
-
Basic pH (> 10): Moderate Hydrolysis.[1][2] Hydroxide ions are small enough to penetrate the steric shield, though slower than in unhindered anilines.[2]
Degradation Pathway
The compound hydrolyzes to 2,6-diethylaniline and formic acid .[2]
Caption: Hydrolytic cleavage of the formamide bond yielding the aniline metabolite.[1]
Stability Data Summary (Estimated)
| Condition | Est. Half-Life (t1/2) | Recommendation |
| pH 1.2 (HCl) | < 4 Hours | Unstable. Analyze immediately. |
| pH 7.4 (PBS) | > 7 Days | Stable. Safe for overnight incubations.[1][2] |
| pH 9.0 (Borate) | 24–48 Hours | Caution. Keep assays short (<4h).[1][2] |
| Microsomes (Liver) | Variable | Susceptible to amidases (enzymatic cleavage).[1][2] |
Module 3: The "Ghost Peak" (LC-MS Troubleshooting)
The Issue: "I see a peak for 2,6-diethylaniline in my t=0 samples. Is my stock degraded?" The Diagnosis: Likely In-Source Fragmentation .[1][2]
N-formyl derivatives are notorious for undergoing thermal decarbonylation (loss of CO) or hydrolysis inside the heated electrospray ionization (ESI) source of a mass spectrometer.[1][2]
Verification Protocol:
-
Inject the pure standard of N-formyl-2,6-diethylaniline.
-
Monitor two channels:
-
Check Retention Time (RT):
Module 4: Storage & Handling FAQs
Q: Does this compound require amber glassware? A: Yes. While the formyl group stabilizes the nitrogen lone pair (reducing oxidation risk compared to the free aniline), the 2,6-diethylaniline moiety can still undergo photo-oxidation over time, turning the solution yellow/brown. Store solid and stocks in amber vials.
Q: Can I freeze-thaw aqueous samples? A: Avoid it. Due to the solubility issues (Module 1), freeze-thaw cycles encourage micro-precipitation.[1][2] Once the compound crashes out of the buffer upon freezing, it may not re-dissolve upon thawing.[2]
-
Best Practice: Aliquot stocks in 100% organic solvent. Dilute into aqueous buffer only immediately before use.
Q: Is it stable in plasma? A: Moderate stability. Plasma contains esterases and amidases.[1][2] While the 2,6-diethyl steric hindrance slows down enzymatic hydrolysis, it does not stop it completely.[2] Always include an esterase inhibitor (e.g., BNPP or PMSF) if you need to distinguish chemical vs. enzymatic stability.[2]
References
-
United States Environmental Protection Agency (EPA). (1998).[1][2] Reregistration Eligibility Decision (RED): Alachlor.[1][2] (Confirming N-formyl-2,6-diethylaniline as a degradation product/metabolite).
-
Feng, P. C., & Wratten, S. J. (1987).[2][3] In vitro transformation of chloroacetanilide herbicides by rat liver enzymes.[1][2] (Mechanistic insight into the oxidation and hydrolysis of 2,6-diethylaniline derivatives). Journal of Agricultural and Food Chemistry, 35(4), 491-496.[2]
-
Roberts, T. R., et al. (1998).[2] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2] (Detailed degradation maps of Alachlor to N-formyl metabolites). [1][2]
-
Stamper, D. M., & Tuovinen, O. H. (1998).[2] Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor.[2] (Discussion of abiotic vs. biotic hydrolysis). Critical Reviews in Microbiology, 24(1), 1-22.[2]
Sources
Validation & Comparative
A Technical Guide to the Mass Fragmentation Pattern of N-formyl-2,6-diethylaniline by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected electron ionization (EI) mass fragmentation pattern of N-formyl-2,6-diethylaniline, a compound relevant in synthetic chemistry and as a potential metabolite or impurity in drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages fundamental principles of mass spectrometry and comparative data from its parent compound, 2,6-diethylaniline, to predict its fragmentation behavior. This approach provides a robust framework for researchers to identify and characterize N-formyl-2,6-diethylaniline and similar N-acylated aromatic amines in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Significance of N-formyl Anilines
N-formylated anilines are an important class of organic compounds. They can be synthetic intermediates, products of metabolic N-dealkylation, or indicators of specific chemical processes.[1][2] Their analysis is crucial for reaction monitoring, metabolite identification, and impurity profiling. GC-MS is a powerful technique for the separation and identification of such volatile and semi-volatile compounds, with mass spectrometry providing detailed structural information through characteristic fragmentation patterns.[3][4] Understanding these patterns is key to confident compound identification.[5]
Predicted Mass Fragmentation Pattern of N-formyl-2,6-diethylaniline
The structure of N-formyl-2,6-diethylaniline contains several key features that will dictate its fragmentation under electron ionization: a formyl group, a nitrogen atom, an aromatic ring, and two ethyl substituents ortho to the nitrogen. The molecular weight of N-formyl-2,6-diethylaniline is 177.25 g/mol .
Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺˙) at m/z 177.
Key Fragmentation Pathways
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragment ions and neutral losses.
-
α-Cleavage: A common fragmentation pathway for amines and amides is the cleavage of a bond alpha to the nitrogen atom.[6][7] In N-formyl-2,6-diethylaniline, this can occur in two primary ways:
-
Loss of the formyl radical (•CHO): Cleavage of the N-CHO bond would result in the loss of a formyl radical (29 u), leading to a fragment ion at m/z 148 . This ion corresponds to the 2,6-diethylaniline radical cation.
-
Loss of a hydrogen radical (•H): Cleavage of the C-H bond of the formyl group can lead to the formation of an [M-1]⁺ ion at m/z 176 . This is often observed in compounds with aldehydic or formyl functionalities.[8]
-
-
Benzylic Cleavage: The ethyl groups on the aromatic ring provide sites for benzylic cleavage, which is a favorable fragmentation pathway for alkylbenzenes.[9]
-
Loss of a methyl radical (•CH₃): The loss of a methyl radical (15 u) from one of the ethyl groups would result in a stable benzylic cation at m/z 162 . This is a very common fragmentation for ethyl-substituted aromatic compounds.
-
-
McLafferty Rearrangement: While less common for aromatic systems compared to aliphatic carbonyl compounds, a McLafferty-type rearrangement involving the formyl group and an ortho-ethyl group could be considered, though it is likely a minor pathway.
-
Cleavage of the Aromatic Ring: Fragmentation of the stable aromatic ring itself is less likely but can occur, leading to smaller fragment ions.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for N-formyl-2,6-diethylaniline.
Caption: Predicted major fragmentation pathways of N-formyl-2,6-diethylaniline.
Comparison with 2,6-diethylaniline
To understand the influence of the N-formyl group on the fragmentation pattern, it is instructive to compare the predicted fragmentation of N-formyl-2,6-diethylaniline with the known fragmentation of its parent compound, 2,6-diethylaniline. The molecular weight of 2,6-diethylaniline is 149.23 g/mol .[10]
The mass spectrum of 2,6-diethylaniline is characterized by a prominent molecular ion peak at m/z 149.[11] The major fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the ethyl groups via benzylic cleavage to form a highly stable ion at m/z 134 (M-15), which is often the base peak.[12] Further fragmentation can lead to the loss of ethylene (C₂H₄) to give an ion at m/z 119 .
| Feature | N-formyl-2,6-diethylaniline (Predicted) | 2,6-diethylaniline (Experimental)[11][12] |
| Molecular Ion (M⁺˙) | m/z 177 | m/z 149 |
| Base Peak | Likely m/z 162 ([M-CH₃]⁺) or m/z 148 ([M-CHO]⁺) | m/z 134 ([M-CH₃]⁺) |
| Key Fragments | m/z 176 ([M-H]⁺), m/z 148 ([M-CHO]⁺), m/z 134, m/z 119 | m/z 119 ([M-CH₃-CH₂]⁺) |
| Characteristic Loss | Loss of •CHO (29 u) | Loss of •CH₃ (15 u) |
The presence of the N-formyl group introduces new fragmentation pathways (loss of •H and •CHO) and shifts the major fragment ions to higher m/z values compared to 2,6-diethylaniline. The observation of a significant peak at m/z 148 would be a strong indicator of the N-formyl structure.
Experimental Protocol for GC-MS Analysis
This section provides a detailed methodology for the analysis of N-formyl-2,6-diethylaniline by GC-MS. The parameters are based on standard methods for aniline derivatives and can be adapted to specific instrumentation.[13][14]
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
GC Method
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Method
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1562 u/s
Sample Preparation
Dissolve the sample containing N-formyl-2,6-diethylaniline in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
Rationale for Experimental Choices
-
Non-polar Column (HP-5ms): This column is well-suited for the separation of a wide range of semi-volatile organic compounds, including aniline derivatives.
-
Splitless Injection: This mode is used to ensure the sensitive detection of trace amounts of the analyte.
-
70 eV Ionization Energy: This is the standard EI energy used to generate reproducible mass spectra that can be compared with library spectra.
-
Temperature Program: The initial temperature and ramp rate are chosen to ensure good chromatographic separation of the analyte from other components in the sample matrix.
Conclusion
The mass fragmentation pattern of N-formyl-2,6-diethylaniline under electron ionization is predicted to be dominated by the loss of a methyl radical from an ethyl group (m/z 162) and the loss of the formyl radical (m/z 148). Comparison with the known fragmentation of 2,6-diethylaniline highlights the diagnostic value of the fragment at m/z 148 in identifying the N-formyl moiety. The provided GC-MS method offers a robust starting point for the analysis of this and related compounds. This guide serves as a valuable resource for researchers in the structural elucidation of N-acylated anilines.
References
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Diethylaniline. (n.d.). Wikipedia. [Link]
-
2,6-Diethylaniline. (n.d.). PubChem. [Link]
-
Synthesis of N-formyl-2,6-dimethylaniline. (n.d.). PrepChem.com. [Link]
-
2 6 Diethylaniline. (2015). mzCloud. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]
-
Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. (2006). ResearchGate. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH. [Link]
-
2,6-Diethylaniline. (n.d.). SpectraBase. [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Puerto Rico. [Link]
-
Chapter 11 - Amines. (n.d.). Future4200. [Link]
-
6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. mzCloud – 2 6 Diethylaniline [mzcloud.org]
- 13. epa.gov [epa.gov]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating N-formyl-2,6-diethylaniline in Alachlor Biodegradation
This guide provides a rigorous technical framework for validating N-formyl-2,6-diethylaniline (also known as N-(2,6-diethylphenyl)formamide) as a specific biodegradation product of the herbicide Alachlor.
Unlike the common sulfonic acid metabolites (ESA/OXA) which can persist in soil, the N-formyl derivative often indicates active microbial metabolic capability (e.g., by Acinetobacter or Paracoccus strains), distinguishing biotic degradation from simple abiotic hydrolysis.
Introduction & Metabolic Context
Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] degrades via two primary routes:[1]
-
Abiotic/Cometabolic Hydrolysis: Yields 2,6-diethylaniline (DEA) , a toxic suspected carcinogen.
-
Specific Microbial Metabolism: Certain bacterial isolates (e.g., Acinetobacter sp. GC-A6) further transform DEA into N-formyl-2,6-diethylaniline .
Why Validate This Metabolite? Detecting N-formyl-2,6-diethylaniline confirms the presence of specific N-formylation pathways, serving as a biomarker for active bacterial detoxification rather than passive environmental weathering.
Biodegradation Pathway Visualization
The following diagram illustrates the position of the target metabolite within the degradation cascade.
Figure 1: Alachlor biodegradation pathway highlighting the N-formylation step characteristic of specific microbial activity.
Analytical Strategy: GC-MS vs. LC-MS
While LC-MS is preferred for polar metabolites (ESA/OXA), GC-MS is the superior choice for N-formyl-2,6-diethylaniline due to its volatility and distinct fragmentation pattern compared to the free aniline (DEA).
Comparison of Analytical Approaches
| Feature | Target: N-formyl-2,6-diethylaniline | Alternative: 2,6-Diethylaniline (DEA) | Alternative: Alachlor-ESA |
| Primary Method | GC-MS (EI Mode) | GC-MS or LC-UV | LC-MS/MS (ESI Negative) |
| Polarity | Moderate (Amenable to GC) | Low/Moderate (Basic) | High (Ionic/Acidic) |
| Derivatization | Not Required (Stable) | Optional (Silylation improves peak shape) | Required for GC (Methylation) |
| Specificity | High (Microbial Marker) | Low (Abiotic or Biotic) | High (Soil Persistence) |
| Key Challenge | Distinguishing from DEA | Oxidation susceptibility | Matrix suppression |
Experimental Protocols
Protocol A: Synthesis of Reference Standard (Self-Validating)
Since commercial standards for the N-formyl metabolite may be scarce, in-house synthesis confirms identity.
-
Principle: Formylation of 2,6-diethylaniline using formic acid.
-
Reactants: Mix 10 mmol 2,6-diethylaniline with 50 mmol formic acid (88-98%).
-
Reaction: Reflux at 110-120°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up:
-
Cool mixture and pour into ice water.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash organic layer with saturated NaHCO₃ (to remove excess acid) and brine.
-
Dry over anhydrous Na₂SO₄ and evaporate solvent.
-
-
Validation: Analyze by GC-MS. The product must show a molecular ion of m/z 177 .
Protocol B: Extraction from Microbial Culture
-
Sampling: Collect 5 mL of culture media (e.g., Mineral Salt Medium).
-
pH Adjustment: Adjust pH to 7.0–8.0 using 1M NaOH. Note: Avoid highly acidic conditions to prevent hydrolysis of the formamide back to DEA.
-
Extraction:
-
Add 5 mL Ethyl Acetate or Toluene .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate phases.
-
-
Concentration: Transfer the organic (upper) layer to a vial. Evaporate to dryness under N₂ stream and reconstitute in 100 µL Ethyl Acetate for GC-MS.
Protocol C: GC-MS Instrumental Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: HP-5MS (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C (hold 3 min).
-
-
MS Source: EI mode (70 eV), 230°C.
Data Interpretation & Validation Criteria
To validate the metabolite, you must observe specific retention time shifts and mass spectral fragments that distinguish it from the precursor (DEA).
Validation Table: Retention & Mass Spec Data
| Compound | Retention Time (min)* | Molecular Ion ( | Base Peak | Key Fragments & Logic |
| 2,6-Diethylaniline (DEA) | 8.3 | 149 | 134 | m/z 134: Loss of methyl ( |
| N-formyl-2,6-diethylaniline | 11.6 | 177 | 149 | m/z 149: Loss of CO ( |
| Alachlor (Parent) | 15.2 | 269 | 160 | m/z 160: Loss of chloromethylketene. Distinctly later elution. |
*Retention times are approximate based on the HP-5MS method described in Protocol C.
Decision Logic for Validation
-
Check RT: Does the peak elute ~3.3 minutes after the DEA standard?
-
Check Ions:
-
Does it have m/z 177 ? (Absence indicates failure).
-
Does it have m/z 149 as a major fragment? (Confirms the core aniline structure).
-
-
Control Check: Analyze a sterile control (abiotic). If the peak at 11.6 min is absent in the control but present in the active culture, it validates biological N-formylation .
References
-
Chen, S., et al. (2018). "Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis." Microorganisms, 6(4), 105.
-
Sette, L.D., et al. (2004). "Alachlor degradation by Streptomyces strains." Applied Microbiology and Biotechnology.
-
Stamper, D.M., et al. (2002). "Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor."[2] Critical Reviews in Microbiology.
-
Goyal, D., et al. (2020). "Biodegradation of Butachlor by Bacillus altitudinis and Identification of Metabolites." Current Microbiology.
Sources
A Comparative Technical Guide to N-formyl-2,6-diethylaniline and N-acetyl-2,6-diethylaniline for the Research Scientist
For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that profoundly impacts synthetic efficiency, yield, and the overall success of a research campaign. This guide provides an in-depth, objective comparison of two closely related aniline derivatives: N-formyl-2,6-diethylaniline and N-acetyl-2,6-diethylaniline. By examining their synthesis, chemical properties, and potential applications, supported by experimental data, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Significance of N-Acylated 2,6-Dialkylanilines
N-acylated 2,6-dialkylanilines are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The 2,6-diethylaniline core provides significant steric hindrance around the nitrogen atom, influencing the reactivity and conformational properties of the molecule. The choice between an N-formyl and an N-acetyl group can have subtle yet important consequences for the compound's stability, reactivity, and utility as a synthetic intermediate or protecting group. This guide will explore these differences to provide a clear understanding of their respective advantages and disadvantages in various research and development contexts.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective use in the laboratory. The following table summarizes key properties, drawing from available experimental and estimated data.
| Property | N-formyl-2,6-diethylaniline | N-acetyl-2,6-diethylaniline |
| Molecular Formula | C₁₁H₁₅NO | C₁₂H₁₇NO |
| Molecular Weight | 177.24 g/mol | 191.27 g/mol |
| Appearance | - | White crystalline solid |
| Melting Point | - | 139-142 °C[1] |
| Boiling Point | - | - |
| Solubility in Water | - | 1274 mg/L (estimated) |
| LogP | - | 1.90 (estimated) |
Synthesis and Experimental Protocols
Both compounds are synthesized from the common precursor, 2,6-diethylaniline. The choice of acylating agent dictates the final product.
Synthesis of the Precursor: 2,6-Diethylaniline
The industrial synthesis of 2,6-diethylaniline is typically achieved through the Friedel-Crafts alkylation of aniline with ethylene at high temperature and pressure, catalyzed by an aluminum species.[2]
Experimental Protocol: Synthesis of 2,6-Diethylaniline
-
Catalyst Formation: Aniline and triethylaluminum (molar ratio ~3:1) are reacted at 160°C for 1.5 hours.[3]
-
Alkylation: The resulting catalyst complex is mixed with additional aniline and heated to approximately 310°C in a high-pressure reactor. Ethylene gas is introduced to a pressure of 4.6-5.0 MPa to initiate the alkylation.[3]
-
Work-up: After the reaction is complete, the catalyst is neutralized with an aqueous base. The organic layer is then separated and purified by distillation to yield 2,6-diethylaniline.
Diagram: Synthesis of 2,6-Diethylaniline
Caption: High-pressure alkylation of aniline to produce 2,6-diethylaniline.
Synthesis of N-formyl-2,6-diethylaniline
The formylation of amines can be achieved using various reagents, with formic acid being a common and straightforward choice.
Experimental Protocol: Synthesis of N-formyl-2,6-diethylaniline (Adapted from a similar procedure)
-
Reaction Setup: In a suitable reaction vessel, combine 2,6-diethylaniline with an excess of formic acid.
-
Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product. The solid N-formyl-2,6-diethylaniline is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Diagram: Synthesis of N-formyl-2,6-diethylaniline
Caption: Acetylation of 2,6-diethylaniline using acetic anhydride.
Comparative Reactivity and Stability
The primary difference in reactivity between the N-formyl and N-acetyl derivatives lies in the electronic and steric nature of the acyl group.
Electronic Effects
The formyl group (CHO) is electronically similar to the acetyl group (COCH₃) in that both are electron-withdrawing, reducing the basicity of the nitrogen atom compared to the parent aniline. This decreased nucleophilicity makes the lone pair on the nitrogen less available for participation in reactions.
Steric Hindrance
The 2,6-diethyl groups already impart significant steric bulk around the nitrogen atom. The addition of an acyl group further increases this hindrance. The acetyl group is sterically more demanding than the formyl group due to the presence of the methyl substituent. This difference in steric bulk can influence the kinetics of subsequent reactions involving the nitrogen or adjacent positions on the aromatic ring.
Hydrolytic Stability
A key differentiator between the two compounds is their stability towards hydrolysis, particularly under acidic conditions. The N-acetyl group in N-acetyl-2,6-diethylaniline is known to be very resistant to acid hydrolysis. [1]This high stability can be attributed to the steric hindrance provided by the ortho-diethyl groups, which shields the amide linkage from attack by hydronium ions.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of the expected and reported spectroscopic features.
| Spectroscopic Technique | N-formyl-2,6-diethylaniline (Expected) | N-acetyl-2,6-diethylaniline (Reported) |
| ¹H NMR | Aromatic protons (δ ~7.0-7.3 ppm), Formyl proton (δ ~8.2 ppm), Ethyl protons (quartet and triplet), NH proton (broad singlet). | Aromatic protons (δ ~7.0-7.2 ppm), Acetyl protons (singlet, δ ~2.0 ppm), Ethyl protons (quartet and triplet), NH proton (broad singlet). |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon (δ ~160-165 ppm), Ethyl carbons. | Aromatic carbons, Carbonyl carbon (δ ~168-170 ppm), Acetyl carbon (δ ~24 ppm), Ethyl carbons. |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1670-1690 cm⁻¹), Aromatic C-H and C=C stretches. | N-H stretch (~3250 cm⁻¹), C=O stretch (~1650 cm⁻¹),[1] Aromatic C-H and C=C stretches. |
Note: Specific spectral data for N-formyl-2,6-diethylaniline would need to be experimentally determined for precise comparison.
Applications in Synthesis
The choice between N-formyl and N-acetyl-2,6-diethylaniline as a synthetic intermediate often depends on the desired balance between stability and ease of removal.
-
N-acetyl-2,6-diethylaniline: Due to its high stability, this compound is an excellent choice when the N-acyl group needs to remain intact throughout a multi-step synthesis, even in the presence of strong acids. It can serve as a directing group for electrophilic aromatic substitution, although the steric hindrance from the diethyl groups will strongly favor substitution at the para position.
-
N-formyl-2,6-diethylaniline: The greater lability of the formyl group makes it a more suitable N-protecting group when facile deprotection is required. The formyl group can be removed under milder conditions than the acetyl group, which is advantageous in the synthesis of sensitive target molecules.
Conclusion
Both N-formyl-2,6-diethylaniline and N-acetyl-2,6-diethylaniline are valuable intermediates derived from 2,6-diethylaniline. The selection between the two should be guided by the specific requirements of the synthetic route.
-
Choose N-acetyl-2,6-diethylaniline for:
-
High stability of the N-acyl group under harsh reaction conditions.
-
When the acyl group is intended to be a permanent feature of the final molecule.
-
-
Choose N-formyl-2,6-diethylaniline for:
-
Use as a temporary protecting group for the amine functionality.
-
Syntheses where mild deprotection conditions are necessary.
-
Ultimately, the decision rests on a careful consideration of the downstream synthetic steps and the desired properties of the final product. This guide provides the foundational knowledge to make that choice with confidence.
References
- Eureka | Patsnap. (n.d.). Preparation method of 2, 6-diethylaniline.
-
PrepChem. (2023). Synthesis of N-formyl-2,6-dimethylaniline. PrepChem. [Link]
-
Bavin, P. M. G. (1958). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry, 36(8), 1284-1286. [Link]
Sources
Technical Guide: UV-Vis Absorption & Analytical Profiling of N-Formyl-2,6-diethylaniline
Executive Summary
N-Formyl-2,6-diethylaniline (also known as N-(2,6-diethylphenyl)formamide) is a critical metabolite and synthetic intermediate associated with chloroacetanilide herbicides (e.g., Alachlor, Metolachlor) and xylidine-based pharmaceutical synthesis.
Unlike its precursor, 2,6-diethylaniline (2,6-DEA) , the formyl derivative possesses a secondary amide structure that significantly alters its electronic transitions. While the parent aniline exhibits characteristic broad absorption in the near-UV (280–290 nm), the formyl group induces a hypsochromic (blue) shift and intensifies absorption in the deep UV region (<220 nm ).
This guide provides an in-depth comparative analysis of the spectral properties of N-formyl-2,6-diethylaniline, establishing the optimal detection parameters for high-sensitivity chromatographic assays.
Spectral Characterization & Comparative Analysis
The Chromophore Shift
The transition from a primary amine (2,6-DEA) to a formanilide (N-formyl-2,6-DEA) changes the conjugation system.
-
2,6-Diethylaniline: The nitrogen lone pair is fully available for conjugation with the phenyl ring, resulting in a strong
transition around 285 nm . -
N-Formyl-2,6-diethylaniline: The formyl group (
) is electron-withdrawing. It competes for the nitrogen lone pair (amide resonance), reducing the electron density available for the phenyl ring. This suppresses the long-wavelength transition, shifting the secondary absorption maximum ( ) to a lower wavelength (typically 260–270 nm ) and increasing the molar absorptivity in the 200–215 nm region.
Comparative Data Table
The following table contrasts the formyl derivative with its metabolic precursor and the parent herbicide.
| Compound | Primary | Secondary | Electronic Influence |
| N-Formyl-2,6-diethylaniline | 210 nm | ~260–265 nm | Amide resonance limits ring conjugation; strong deep UV absorption. |
| 2,6-Diethylaniline (DEA) | 235 nm | 285 nm | Strong auxochromic effect of free |
| Alachlor (Parent) | 210–220 nm | ~265 nm (weak) | Amide and aromatic moieties dominate deep UV. |
Critical Insight: For trace analysis (e.g., groundwater metabolites), relying on the 260–280 nm region often yields insufficient sensitivity for the formyl derivative. 210 nm is the industry-standard detection wavelength, offering up to 10x higher signal-to-noise ratio compared to the secondary band.
Experimental Protocol: High-Sensitivity Detection
Solvent & Matrix Effects (Solvatochromism)
The absorption maxima of N-formyl-2,6-diethylaniline are solvent-dependent.
-
Protic Solvents (Methanol/Water): Hydrogen bonding with the amide carbonyl stabilizes the ground state more than the excited state, often causing a slight blue shift.
-
Aprotic Solvents (Acetonitrile): Preferred for HPLC-UV. Acetonitrile has a lower UV cutoff (190 nm) than methanol (205 nm), allowing for interference-free detection at the critical 210 nm maximum.
Validated Analytical Workflow
To accurately determine the
Reagents:
-
Standard: N-Formyl-2,6-diethylaniline (>98% purity).
-
Solvent: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Mobile Phase Modifier: 0.1% Formic Acid (optional, improves peak shape but may slightly shift
).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1.0 mg of N-formyl-2,6-diethylaniline in 10 mL of ACN to create a 100 ppm stock.
-
Dilution: Dilute to 10 ppm in 50:50 ACN:Water. Note: Pure organic solvent can distort peak shape in RP-HPLC; matching the initial mobile phase is crucial.
-
Scan Parameters: Set the Diode Array Detector (DAD) to scan from 190 nm to 400 nm .
-
Flow Cell Blanking: Blank the detector with the mobile phase before injection to subtract the solvent background absorption (critical at <220 nm).
-
Data Extraction: Extract the spectrum at the apex of the chromatographic peak to avoid edge-effects from co-eluting impurities.
Visualization: Analytical Workflow & Pathway
The following diagram illustrates the logical flow from sample extraction to spectral confirmation, highlighting the critical decision points for wavelength selection.
Figure 1: Analytical workflow for N-formyl-2,6-diethylaniline, prioritizing the 210 nm channel for quantification while using the secondary band for identity confirmation.
Application Context: Why This Matters
Understanding the specific UV signature of N-formyl-2,6-diethylaniline is vital for two primary fields:
-
Environmental Toxicology: As a metabolite of Alachlor, this compound must be distinguished from the parent herbicide. Alachlor elutes later on C18 columns, but their spectra are similar in the deep UV. The ratio of absorbance at 210 nm vs. 265 nm can serve as a spectral purity check to confirm the metabolite's identity without a mass spectrometer.
-
Process Chemistry: In the synthesis of lidocaine analogs or specific herbicides, the formylation of 2,6-DEA is a key step. Monitoring the disappearance of the 285 nm band (characteristic of the starting amine) and the appearance of the formyl spectrum allows for real-time reaction monitoring.
References
-
Detection of Alachlor Metabolites: Title: Determination of alachlor and its metabolite 2,6-diethylaniline in microbial culture medium using online microdialysis enriched-sampling coupled to high-performance liquid chromatography.[1] Source: PubMed / Journal of Chromatography A. URL:[Link]
-
Biodegradation Pathways: Title: Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. Source: PSE Community / Processes. URL:[Link]]
-
General Aniline Spectroscopy: Title: 2,6-Diethylaniline Spectral Data & Properties.[2][3][4] Source: PubChem / NIH. URL:[Link]
Sources
- 1. Determination of alachlor and its metabolite 2,6-diethylaniline in microbial culture medium using online microdialysis enriched-sampling coupled to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety Guidance for N-formyl-2,6-diethylaniline: Currently Unavailable
A comprehensive guide to the specific personal protective equipment (PPE), handling, and disposal of N-formyl-2,6-diethylaniline cannot be provided at this time. A thorough search for the official Safety Data Sheet (SDS) for N-formyl-2,6-diethylaniline (CAS No. 2295-47-8) has not yielded a specific document for this compound.
The available safety information pertains to structurally related but distinct chemicals, such as 2,6-diethylaniline and N,N-diethylaniline. Relying on this data would be scientifically inappropriate and could lead to inadequate safety measures, as the toxicological properties and specific hazards of N-formyl-2,6-diethylaniline may differ significantly from its analogues.
The Role of a Safety Data Sheet (SDS)
An SDS is a critical document that provides comprehensive information about a chemical substance or mixture. It is an essential resource for ensuring workplace safety and includes details on:
-
Hazards Identification: The potential health and physical hazards associated with the chemical.
-
First-Aid Measures: Immediate steps to be taken in case of exposure.
-
Handling and Storage: Recommendations for safe handling and storage practices.
-
Exposure Controls/Personal Protection: Detailed guidance on necessary personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection.
-
Toxicological Information: Data on the health effects of the substance.
-
Disposal Considerations: Instructions for the safe disposal of the chemical.
Without a specific SDS for N-formyl-2,6-diethylaniline, it is not possible to provide the accurate, authoritative, and trustworthy guidance required for safe laboratory practices.
Recommendations for Researchers, Scientists, and Drug Development Professionals
Until an official SDS for N-formyl-2,6-diethylaniline becomes available, it is strongly advised to:
-
Contact the Manufacturer or Supplier: The most reliable source for an SDS is the entity that manufactured or supplied the chemical. They are legally obligated to provide this information.
-
Exercise Extreme Caution: If handling of N-formyl-2,6-diethylaniline is unavoidable, it should be treated as a substance of unknown toxicity. A conservative approach to safety should be adopted, which includes:
-
Working in a well-ventilated chemical fume hood.
-
Using a high level of personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. The specific type of glove material should be chosen based on its resistance to a broad range of chemicals.
-
Implementing strict procedures to avoid skin and eye contact, inhalation, and ingestion.
-
-
Conduct a Hazard Assessment: In the absence of an SDS, a qualified safety professional should conduct a thorough hazard assessment based on the chemical structure and any available data on similar compounds. However, this should be considered a temporary measure until a specific SDS is obtained.
Our Commitment to Safety
Our primary commitment is to provide accurate and reliable safety information to the scientific community. We will continue to monitor for the availability of the Safety Data Sheet for N-formyl-2,6-diethylaniline and will provide a comprehensive guide as soon as this critical information becomes accessible.
References
Due to the unavailability of a specific Safety Data Sheet for N-formyl-2,6-diethylaniline, a reference list cannot be compiled at this time. Authoritative sources for chemical safety information, such as those from chemical manufacturers and regulatory bodies, are essential for creating accurate safety guidelines.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
